BX 667
Description
Properties
Molecular Formula |
C29H38N4O9 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H38N4O9/c1-6-40-27(38)29(4,5)42-23-17-22(30-21-16-18(3)8-9-19(21)23)25(36)31-20(10-11-24(34)35)26(37)32-12-14-33(15-13-32)28(39)41-7-2/h8-9,16-17,20H,6-7,10-15H2,1-5H3,(H,31,36)(H,34,35)/t20-/m0/s1 |
InChI Key |
PHDMSNZRDFPYNQ-FQEVSTJZSA-N |
Isomeric SMILES |
CCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)NC(CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((4-(1-(ethoxycarbonyl)-1-methylethoxy)-7-methyl-2-quinolyl)carbamoyl)-5-(4-(ethoxycarbonyl)piperazin-1-yl)-5-oxopentanoic acid BX 667 BX-667 BX667 cpd |
Origin of Product |
United States |
Foundational & Exploratory
BLU-667 (Pralsetinib): A Deep Dive into the Mechanism of Action in RET Fusion-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical efficacy of BLU-667 (pralsetinib), a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, for the treatment of RET fusion-positive non-small cell lung cancer (NSCLC).
Introduction: The Role of RET Fusions in NSCLC
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] In normal physiology, RET signaling is tightly regulated.[2] However, chromosomal rearrangements can lead to the fusion of the C-terminal kinase domain of RET with the N-terminal portion of another gene, such as KIF5B or CCDC6.[3][4] These fusion events, which occur in approximately 1-2% of NSCLC cases, result in a chimeric cytosolic protein with a constitutively active RET kinase domain.[4][5][6] This ligand-independent activation drives oncogenesis by persistently stimulating downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, thereby promoting uncontrolled cell proliferation and survival.[2][4][5]
BLU-667, now known as pralsetinib, was specifically designed as a "designer drug" to be a potent and highly selective inhibitor of RET, aiming to overcome the limitations of earlier multi-kinase inhibitors (MKIs) which had significant off-target toxicities and limited efficacy.[7][8][9]
Core Mechanism of Action
Pralsetinib functions as an ATP-competitive inhibitor of the RET kinase.[2] It binds to the ATP-binding site within the RET kinase domain, preventing the phosphorylation of downstream substrates.[2] This targeted inhibition effectively blocks the aberrant signaling cascades initiated by the RET fusion protein.[1] By disrupting these critical oncogenic pathways, pralsetinib leads to cell cycle arrest and apoptosis in cancer cells harboring RET alterations.[1] A key advantage of pralsetinib is its high selectivity for RET over other kinases, such as VEGFR2, which minimizes off-target effects and associated toxicities commonly seen with multi-kinase inhibitors.[2][7]
References
- 1. What is Pralsetinib used for? [synapse.patsnap.com]
- 2. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 3. The RET Oncogene in Non–Small Cell Lung Cancer: Review of the Current Literature and Directions for the Future - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Blueprint Medicines Publication in Cancer Discovery Highlights Preclinical and Clinical Proof-of-Concept Data for Highly Selective RET Inhibitor BLU-667 [prnewswire.com]
Pralsetinib: A Technical Guide to its Molecular Target and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pralsetinib (GAVRETO®) is a highly potent and selective oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, including fusions and point mutations, are key drivers in various cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] Pralsetinib is designed to target these aberrant RET proteins, effectively inhibiting their kinase activity and downstream signaling pathways that promote tumor growth and survival.[3] This technical guide provides an in-depth overview of pralsetinib's molecular target, mechanism of action, and its impact on cellular signaling. It includes a compilation of key quantitative data, detailed experimental methodologies, and a visual representation of the targeted signaling pathway.
Molecular Target: The RET Proto-Oncogene
The primary molecular target of pralsetinib is the RET receptor tyrosine kinase.[5] Under normal physiological conditions, RET plays a crucial role in cell growth, differentiation, and survival.[3] However, genetic alterations can lead to constitutive, ligand-independent activation of RET, driving oncogenesis.[3] Pralsetinib has demonstrated potent inhibitory activity against a wide range of RET alterations, including:
-
RET Fusions: Chromosomal rearrangements that fuse the RET kinase domain with an upstream partner, leading to dimerization and constitutive activation. Common fusion partners include KIF5B and CCDC6.[6]
-
Activating Point Mutations: Single amino acid substitutions that lock the RET kinase in an active conformation. A key example is the M918T mutation frequently found in MTC.[6]
-
Resistance Mutations: Pralsetinib has also shown activity against certain mutations that confer resistance to other tyrosine kinase inhibitors, such as the V804M "gatekeeper" mutation.[3][6]
Mechanism of Action and Signaling Pathway
Pralsetinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the RET kinase domain.[3] This binding event prevents the phosphorylation of RET and the subsequent activation of downstream signaling cascades.[3] By blocking RET autophosphorylation, pralsetinib effectively abrogates the oncogenic signals that drive cancer cell proliferation and survival.
The primary signaling pathways downstream of RET that are inhibited by pralsetinib include:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: This cascade plays a central role in cell growth, metabolism, and survival.
-
JAK/STAT Pathway: This pathway is involved in cell growth, differentiation, and immune responses.
By simultaneously blocking these critical pathways, pralsetinib induces cell cycle arrest and apoptosis in RET-driven cancer cells.[3]
Quantitative Data
Pralsetinib's potency and selectivity have been quantified through various preclinical assays. The following tables summarize key in vitro inhibitory activities and clinical efficacy data from the pivotal ARROW trial.
Table 1: In Vitro Kinase Inhibitory Activity of Pralsetinib (IC50)
| Target Kinase | IC50 (nM) | Notes |
| RET (Wild-Type) | <0.5 | High potency against the native enzyme. |
| CCDC6-RET | 0.4 | Potent inhibition of a common RET fusion.[7] |
| KIF5B-RET | Sub-nanomolar | High potency against another common RET fusion.[8] |
| RET M918T | Sub-nanomolar | Potent inhibition of a common activating mutation in MTC.[6] |
| RET V804L | 0.4 | Activity against a gatekeeper resistance mutation.[7] |
| RET V804M | 0.4 | Activity against a gatekeeper resistance mutation.[7] |
| RET L730V/I | ~60-fold increase vs WT | Resistance mutations.[9][10] |
| RET G810S | ~40-fold increase vs WT | Resistance mutation.[9] |
| VEGFR2 (KDR) | 4.8 | Demonstrates selectivity over this off-target kinase.[7] |
| FGFR2 | ~40-fold less potent than RET | Cellular assay data.[6] |
| JAK2 | ~12-fold less potent than RET | Cellular assay data.[6] |
Table 2: Clinical Efficacy of Pralsetinib in RET Fusion-Positive NSCLC (ARROW Trial)
| Patient Cohort | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Treatment-Naïve (n=75) | 72% (95% CI: 60-82) | Not Reached | 13.0 months |
| Previously Platinum-Treated (n=130) | 59% (95% CI: 50-67) | 22.3 months (95% CI: 15.1-NR) | 16.5 months |
Data is from various cuts of the ARROW trial and represents a general overview. For specific details, refer to the primary publications.[11][12][13]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of pralsetinib.
Biochemical Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of pralsetinib against purified wild-type and mutant RET kinases.
Methodology:
-
Enzyme: Recombinant human RET kinase (wild-type or mutant) is used.
-
Substrate: A synthetic peptide substrate for RET kinase is utilized.
-
Detection: The assay measures the amount of ATP consumed during the kinase reaction, typically using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The RET enzyme is incubated with varying concentrations of pralsetinib.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
After a set incubation period, a reagent is added to stop the reaction and measure the remaining ATP.
-
Luminescence is measured, and the data is used to calculate the IC50 value.
-
Cell-Based RET Phosphorylation Assay
Objective: To assess the ability of pralsetinib to inhibit RET autophosphorylation in a cellular context.
Methodology:
-
Cell Lines: Cancer cell lines endogenously expressing or engineered to express specific RET fusions or mutations are used.
-
Detection: Western blotting with antibodies specific for phosphorylated RET (p-RET) and total RET is the primary method of detection.
-
Procedure:
-
Cells are treated with a range of pralsetinib concentrations for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against p-RET and total RET, followed by secondary antibodies.
-
The protein bands are visualized, and the signal intensity is quantified to determine the inhibition of RET phosphorylation.
-
Cell Proliferation/Viability Assay
Objective: To measure the effect of pralsetinib on the proliferation and viability of RET-driven cancer cell lines.
Methodology:
-
Cell Lines: As in the phosphorylation assay, relevant RET-altered cancer cell lines are used.
-
Detection: A luminescence-based assay that measures intracellular ATP levels (e.g., CellTiter-Glo®) is commonly used as an indicator of cell viability.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with serial dilutions of pralsetinib.
-
After a prolonged incubation period (typically 72 hours), a reagent is added to measure cell viability.
-
Luminescence is read, and the data is used to determine the IC50 for cell proliferation.
-
Conclusion
Pralsetinib is a highly effective and selective inhibitor of oncogenic RET alterations. Its mechanism of action, centered on the direct inhibition of the RET kinase and its downstream signaling pathways, has translated into significant clinical benefit for patients with RET-driven cancers. The quantitative data from both preclinical and clinical studies underscore its potency and selectivity, establishing pralsetinib as a cornerstone of precision medicine for this patient population. Continued research into mechanisms of resistance will be crucial for the development of next-generation therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 4. Discovery, preclinical development, and clinical application of pralsetinib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Insights: Pralsetinib's R&D Progress and its Mechanism of Action [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. Blueprint Medicines Announces Top-line Data for Pralsetinib and Initiates Rolling NDA Submission to FDA for the Treatment of Patients with RET Fusion-Positive Non-Small Cell Lung Cancer [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (pralsetinib) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]
- 12. Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
Preclinical Profile of BLU-667 (Pralsetinib) in Medullary Thyroid Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of BLU-667 (pralsetinib), a potent and selective next-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, for the treatment of medullary thyroid cancer (MTC). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes critical signaling pathways and workflows to support further research and development in this field.
Introduction to BLU-667 and its Target in MTC
Medullary thyroid cancer is a neuroendocrine malignancy where activating mutations in the RET proto-oncogene are a primary driver of tumorigenesis.[1][2] These mutations, which occur in approximately 50% of sporadic MTC cases and nearly all hereditary forms, lead to constitutive activation of the RET kinase, promoting uncontrolled cell growth and proliferation.[1]
BLU-667 (pralsetinib) is an orally administered, highly selective small-molecule inhibitor designed to target RET fusions and activating mutations, including those that confer resistance to multi-kinase inhibitors (MKIs).[1][3][4] Unlike MKIs such as cabozantinib and vandetanib, which have significant off-target toxicities due to their broader kinase inhibition profile, BLU-667 was engineered for high potency and selectivity against RET, aiming for a more favorable therapeutic window.[1][5][6]
Quantitative Data Presentation
The preclinical efficacy of BLU-667 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from this research.
Table 1: In Vitro Kinase Inhibitory Activity of BLU-667
| Kinase Target | IC50 (nM) | Fold Selectivity vs. VEGFR2 | Reference |
| RET (Wild-Type) | 0.4 | 88x | [1] |
| RET M918T | 0.4 | 88x | [1] |
| RET V804M | 0.4 | 88x | [1] |
| RET V804L | 0.3 | >100x | [1] |
| CCDC6-RET | 0.4 | 88x | [1] |
| KIF5B-RET | 0.5 | 70x | [1] |
| VEGFR2 | 35 | 1x | [1] |
IC50: Half-maximal inhibitory concentration.
Table 2: Comparison of In Vitro Potency of BLU-667 and Multi-Kinase Inhibitors against RET Variants
| Compound | RET (Wild-Type) IC50 (nM) | RET M918T IC50 (nM) | RET V804M IC50 (nM) | RET V804L IC50 (nM) | Reference |
| BLU-667 | 0.4 | 0.4 | 0.4 | 0.3 | [1] |
| Cabozantinib | 11 | 8 | 45 | >10,000 | [1] |
| Vandetanib | 4 | 7 | 3597 | >10,000 | [1] |
| RXDX-105 | 3 | Not Reported | Not Reported | Not Reported | [1] |
Table 3: In Vitro Cellular Activity of BLU-667 in MTC Cell Lines
| Cell Line | RET Mutation | BLU-667 IC50 (nM) for Cell Proliferation | Reference |
| TT | C634W | 15.4 | [3] |
| MZ-CRC-1 | M918T | 4.2 | [3] |
Table 4: In Vivo Antitumor Activity of BLU-667 in a RET C634W MTC Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Reference |
| BLU-667 | 30 mg/kg, QD | Significant | [1] |
| BLU-667 | 100 mg/kg, QD | Significant | [1] |
| Cabozantinib | 30 mg/kg, QD | Moderate | [1] |
QD: Once daily. Specific percentage of tumor growth inhibition was not detailed in the source, but described as potent and dose-dependent.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of BLU-667.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BLU-667 against various RET kinase variants and other kinases.
-
Methodology:
-
Kinase assays were performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Recombinant human RET kinase domains (wild-type and mutant) were incubated with a peptide substrate and ATP in the presence of varying concentrations of BLU-667.
-
The kinase reaction was allowed to proceed for a specified time at room temperature.
-
A europium-labeled anti-phosphotyrosine antibody was added to detect the phosphorylated substrate.
-
The TR-FRET signal was measured using a plate reader.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
-
Cell Proliferation Assays
-
Objective: To assess the effect of BLU-667 on the proliferation of MTC cell lines harboring activating RET mutations.
-
Methodology:
-
MTC cell lines (TT and MZ-CRC-1) were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of BLU-667 or vehicle control.
-
After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Luminescence was read on a plate reader.
-
IC50 values were determined from dose-response curves.
-
Western Blot Analysis of RET Signaling
-
Objective: To evaluate the inhibition of RET phosphorylation and downstream signaling pathways in MTC cells upon treatment with BLU-667.
-
Methodology:
-
MTC cells were treated with BLU-667 or vehicle for a specified duration.
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against phospho-RET (pRET), total RET, phospho-ERK1/2 (pERK1/2), total ERK1/2, phospho-SHC (pSHC), and total SHC.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To assess the antitumor efficacy of BLU-667 in mouse models of MTC.
-
Methodology:
-
Female athymic nude mice were subcutaneously implanted with TT cells (harboring RET C634W mutation).
-
When tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.
-
BLU-667 was administered orally once daily at specified doses.
-
Tumor volumes were measured two to three times weekly with calipers using the formula: (Length x Width²) / 2.
-
Body weights were monitored as an indicator of toxicity.
-
At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for pRET).
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in the preclinical evaluation of BLU-667.
RET Signaling Pathway in Medullary Thyroid Cancer
Caption: Simplified RET signaling pathway in MTC and the inhibitory action of BLU-667.
In Vitro Evaluation Workflow for BLU-667
Caption: Workflow for the in vitro preclinical evaluation of BLU-667.
In Vivo Xenograft Study Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Significant response to pralsetinib in a medullary thyroid cancer harboring double RET variants of unknown significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blueprint Medicines Publication in Cancer Discovery Highlights Preclinical and Clinical Proof-of-Concept Data for Highly Selective RET Inhibitor BLU-667 [prnewswire.com]
- 4. Precision Targeted Therapy with BLU-667 for RET-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery, preclinical development, and clinical application of pralsetinib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Pralsetinib: A Selective RET Inhibitor
Abstract
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, where it is altered through fusions or activating mutations.[1][2][3] Historically, treatment involved multi-kinase inhibitors (MKIs) with limited efficacy and significant off-target toxicities.[4][5][6] This guide details the discovery and development of pralsetinib (formerly BLU-667), a potent, oral, and highly selective next-generation RET inhibitor designed to overcome the limitations of previous therapies. We will explore its mechanism of action, preclinical validation, pivotal clinical trial data, and the experimental methodologies that underpinned its development.
Introduction: The RET Signaling Pathway in Oncology
The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the kidney and the enteric nervous system.[7] The canonical RET signaling pathway is activated upon the binding of a glial cell-line derived neurotrophic factor (GDNF) family ligand (GFL) to a GFRα co-receptor.[1] This ligand-receptor complex recruits two RET monomers, inducing homodimerization and trans-autophosphorylation of key tyrosine residues within the kinase domain.[1] This activation triggers several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are integral to cell proliferation, survival, differentiation, and migration.[1][2][3][8]
In cancer, aberrant, ligand-independent activation of RET is a key oncogenic driver. This constitutive activation most commonly occurs through two mechanisms:
-
Gene Fusions: Chromosomal rearrangements fuse the 3' portion of the RET gene (encoding the kinase domain) with a 5' partner gene, leading to dimerization and constitutive kinase activity. KIF5B-RET and CCDC6-RET are common fusions found in NSCLC.[8][9]
-
Activating Point Mutations: Specific mutations, particularly in the cysteine-rich and kinase domains, cause ligand-independent RET dimerization and activation. The RET M918T mutation is prevalent in medullary thyroid cancer (MTC).[8][9]
These alterations are found in approximately 1-2% of NSCLC cases and a majority of MTC cases, making RET an attractive therapeutic target.[10] Prior to the development of selective inhibitors, patients were treated with MKIs like cabozantinib and vandetanib, which inhibit RET but also target other kinases such as VEGFR.[4][5] This lack of specificity leads to significant off-target toxicities that often limit dosing and prolonged treatment.[4][5][6]
Discovery and Preclinical Development of Pralsetinib
A Precision Medicine Approach
Pralsetinib (BLU-667) was designed by Blueprint Medicines to be a highly potent and selective inhibitor of RET, with activity against both primary oncogenic alterations and anticipated resistance mutations.[11][12][13] Leveraging a proprietary compound library, the research team engineered a molecule that could effectively target the ATP-binding pocket of the RET kinase.[11] A key design goal was to achieve significantly greater selectivity for RET over other kinases, particularly VEGFR2, to minimize the off-target toxicities associated with earlier MKIs.[5][11]
In Vitro Profile: Potency and Selectivity
Preclinical studies demonstrated that pralsetinib potently inhibits wild-type RET, common RET fusions, and activating mutations with sub-nanomolar IC50 values.[11] Importantly, it retained activity against the V804M "gatekeeper" mutation, which confers resistance to some MKIs.[4] In cellular assays, pralsetinib inhibited RET phosphorylation and downstream signaling, leading to decreased viability in cancer cell lines driven by RET alterations.[9] Kinase selectivity profiling confirmed its precision, showing significantly lower inhibition of other kinases like VEGFR2, FGFR2, and JAK2 at clinically relevant concentrations.[9][14][15]
Table 1: In Vitro Potency and Selectivity of Pralsetinib
| Assay Type | Target / Cell Line | RET Alteration | Parameter | Value (nM) | Selectivity vs. RET | Notes |
| Biochemical Assays | Recombinant Enzyme | Wild-Type RET | IC50 | 0.3-0.4 | - | Direct inhibition of kinase activity.[14] |
| Recombinant Enzyme | CCDC6-RET | IC50 | 0.3-0.4 | - | Potent activity against a common fusion protein.[14] | |
| Recombinant Enzyme | RET M918T | IC50 | ~0.8 | - | Activity against a common MTC activating mutation.[16] | |
| Recombinant Enzyme | RET V804M | IC50 | ~5.2 | - | Activity against the gatekeeper resistance mutation.[16] | |
| Kinase Panel | VEGFR2 | IC50 | >10,000 | >80-fold | High selectivity over VEGFR2 reduces MKI-associated toxicities.[11][16] | |
| Kinase Panel | FGFR2 | IC50 | >10,000 | ~40-fold | High selectivity over FGFR2.[9] | |
| Kinase Panel | JAK2 | IC50 | >10,000 | ~12-fold | High selectivity over JAK2.[9] | |
| Cell-Based Assays | TT Cells | RET M918T | IC50 | ~12.7 | - | Inhibition of proliferation in a RET-mutant thyroid cancer cell line.[16] |
| LC-2/ad Cells | CCDC6-RET | IC50 | ~25.1 | - | Inhibition of proliferation in a RET-fusion lung cancer cell line.[16] |
In Vivo Efficacy
In xenograft models using human cancer cell lines with RET alterations, orally administered pralsetinib demonstrated dose-dependent tumor growth inhibition and regression.[17][18] These studies confirmed that the potent in vitro activity of pralsetinib translated to significant anti-tumor efficacy in a living system, paving the way for clinical investigation.[9]
Clinical Development: The ARROW Trial
The safety and efficacy of pralsetinib were evaluated in the pivotal Phase I/II ARROW trial (NCT03037385), a multi-cohort, open-label study in patients with RET-altered solid tumors.[4][10][19][20]
-
Phase I (Dose Escalation): This portion of the study evaluated doses from 30 mg to 600 mg daily.[4] The maximum tolerated dose was established, and 400 mg once daily was selected as the recommended Phase II dose.[4][19]
-
Phase II (Dose Expansion): The efficacy of pralsetinib at 400 mg once daily was assessed across different cohorts of patients with RET-altered cancers. The primary endpoints were overall response rate (ORR) and duration of response (DOR), as assessed by a blinded independent central review.[19][21]
The results from the ARROW trial demonstrated robust and durable clinical responses across multiple patient populations, leading to its accelerated approval by the FDA for RET fusion-positive NSCLC in September 2020, followed by approvals for RET-altered thyroid cancers.[4][10][12][22]
Table 2: Summary of Efficacy from the ARROW Trial (RET Fusion-Positive NSCLC)
| Patient Cohort | Number of Patients (n) | Overall Response Rate (ORR) (95% CI) | Complete Response (CR) | Median Duration of Response (DOR) (95% CI) |
| Previously Treated with Platinum Chemotherapy | 87 | 57% (46%-68%) | 5.7% | Not Estimable (15.2 months–NE) |
| Treatment-Naïve | 27 | 70% (50%-86%) | 11% | 9.0 months (6.3 months–NE) |
| Data based on the initial FDA approval dataset.[10] |
Mechanism of Action and Resistance
Molecular Mechanism
Pralsetinib is an ATP-competitive inhibitor that binds to the ATP-binding site within the RET kinase domain.[8][23] This binding action prevents the phosphorylation of RET and blocks the activation of its downstream oncogenic signaling pathways, thereby inhibiting cancer cell proliferation and survival.[8] X-ray crystallography studies have revealed that pralsetinib and the related inhibitor selpercatinib utilize an unconventional binding mode. They anchor in the front cleft and wrap around the gate wall to access the back cleft, a conformation that allows them to avoid steric hindrance from gatekeeper mutations like V804M.[24][25][26]
Acquired Resistance
Despite the durable responses, acquired resistance to pralsetinib can emerge. The primary mechanism of on-target resistance is the development of secondary mutations in the RET kinase domain, specifically at non-gatekeeper residues.[24][27] Mutations at the solvent front (e.g., G810C/S/R) and the hinge region (e.g., Y806C/N) have been identified in patients who develop resistance to both pralsetinib and selpercatinib.[24][25][26][27] These mutations are thought to sterically interfere with the unique binding conformation of the drugs.[26]
Key Experimental Protocols
The following protocols are representative of the key methodologies used in the preclinical evaluation of pralsetinib.
Biochemical RET Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant RET kinase (wild-type and mutant forms).
-
Materials:
-
Recombinant human RET kinase domain.
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[7]
-
ATP (at a concentration near the Km for RET).
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Pralsetinib (serially diluted in DMSO).
-
384-well white assay plates.
-
-
Procedure:
-
Dispense 5 µL of Kinase Buffer containing the RET enzyme into each well of a 384-well plate.
-
Add 50 nL of the serially diluted pralsetinib or DMSO vehicle control.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
Incubate for 60 minutes at room temperature to allow the reaction to proceed.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[7]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Measure luminescence using a compatible plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[16]
-
Cell-Based Viability Assay
-
Objective: To measure the effect of pralsetinib on the proliferation and viability of cancer cell lines with known RET alterations.
-
Materials:
-
RET-dependent cancer cell lines (e.g., TT cells for RET M918T; LC-2/ad cells for CCDC6-RET fusion).[16]
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Pralsetinib (serially diluted).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[16][29]
-
96-well clear-bottom, white-walled plates.
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[16][30]
-
Treat the cells with a serial dilution of pralsetinib. Include a vehicle-only (DMSO) control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[16][29]
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Normalize data to the vehicle control wells and plot the dose-response curve to determine the IC50 value.[30]
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of orally administered pralsetinib in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice).
-
RET-altered human cancer cells (e.g., TT or LC-2/ad).
-
Pralsetinib formulated for oral gavage.
-
Vehicle control formulation.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant RET-altered cancer cells into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer pralsetinib (e.g., at doses of 5, 10, 30 mg/kg) or vehicle control orally, once daily.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot).[17]
-
Compare the tumor growth curves and final tumor weights between the treatment and vehicle groups to determine efficacy.[17]
-
Visualizations
Diagram 1: RET Signaling Pathway and Pralsetinib Inhibition
Caption: Canonical and oncogenic RET signaling pathways and the inhibitory action of pralsetinib.
Diagram 2: Preclinical Discovery Workflow for a RET Inhibitor
Caption: A generalized workflow for the preclinical discovery and validation of a RET inhibitor.
Diagram 3: Logical Model of Acquired Resistance to Pralsetinib
Caption: Pralsetinib effectively inhibits primary RET alterations but can lead to resistance via new mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery, preclinical development, and clinical application of pralsetinib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. roche.com [roche.com]
- 14. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. blueprintmedicines.com [blueprintmedicines.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Clinical Review - Pralsetinib (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. RET+ mNSCLC Trial Information | GAVRETO® (pralsetinib) [gavreto-hcp.com]
- 21. Safety and efficacy of pralsetinib in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmaceutical Insights: Pralsetinib's R&D Progress and its Mechanism of Action [synapse.patsnap.com]
- 23. Table 3, Key Characteristics of Pralsetinib - Pralsetinib (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
BLU-667 (Pralsetinib): A Technical Guide to Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of BLU-667, now known as pralsetinib. Pralsetinib is a next-generation, orally available, highly potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic RET alterations, including fusions and mutations, are key drivers in various cancers such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][3] Pralsetinib was specifically designed to target these oncogenic forms of RET while minimizing off-target toxicities often associated with multi-kinase inhibitors (MKIs).[1][3]
Core Principles of Pralsetinib's Selectivity
Developed through iterative medicinal chemistry optimization, pralsetinib potently inhibits wild-type RET, common oncogenic RET mutations (like M918T), and various RET fusions (such as CCDC6-RET and KIF5B-RET) with subnanomolar potency.[1][4] A key aspect of its design is its high selectivity for RET over other human kinases, including those that can lead to dose-limiting toxicities, such as VEGFR2.[2][5] This high degree of selectivity is predicted to allow for robust inhibition of RET at clinically achievable doses with a more favorable safety profile compared to less selective MKIs like cabozantinib and vandetanib.[5]
Quantitative Kinase Inhibition Profile
The selectivity of pralsetinib has been extensively characterized through in vitro kinase inhibition assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for pralsetinib against RET and a panel of other kinases.
Table 1: Potency of Pralsetinib Against RET Variants
| Target Kinase | IC50 (nM) | Notes |
| Wild-type RET | 0.4 | [1][2][4] |
| RET M918T | 0.4 | Activating mutation in MTC.[1][4] |
| CCDC6-RET | 0.4 | Fusion observed in PTC and NSCLC.[1][4] |
| RET V804L | 0.3 | Gatekeeper mutation.[4] |
| RET V804M | 0.4 | Gatekeeper mutation.[4] |
Table 2: Selectivity of Pralsetinib Against Off-Target Kinases
| Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. WT RET | Notes |
| VEGFR2 | 35.2 | 88-fold | [2][5] |
| FGFR2 | ~16 | ~40-fold | |
| JAK2 | ~4.8 | ~12-fold |
Screening of pralsetinib against a broad panel of 371 kinases at a concentration of 300 nmol/L demonstrated that it is over 100-fold more selective for RET than for 96% of the kinases tested.[1][6] This high selectivity is a key differentiator from older MKIs and contributes to its improved therapeutic index.
Experimental Protocols
The determination of the kinase selectivity profile of pralsetinib relies on robust in vitro assays. The following is a generalized protocol for a typical kinase inhibition assay used to determine IC50 values.
In Vitro Kinase Inhibition Assay
Objective: To measure the concentration of pralsetinib required to inhibit the enzymatic activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant target kinase (e.g., RET, VEGFR2)
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP) for radiometric assays
-
Pralsetinib (serially diluted)
-
Kinase reaction buffer
-
Reaction termination solution (e.g., containing EDTA)
-
Plates and detection system (e.g., scintillation counter for radiometric assays, antibody-based detection for non-radiometric assays)
Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a suitable kinase buffer, and the specific substrate.
-
Inhibitor Preparation: Pralsetinib is serially diluted to a range of concentrations to generate a dose-response curve.
-
Pre-incubation: The kinase is pre-incubated with the various concentrations of pralsetinib for a defined period to allow for the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. For radiometric assays, [γ-32P]ATP is used.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the Mg2+ cofactor required for kinase activity.
-
Detection and Data Analysis: The amount of substrate phosphorylation is quantified. For radiometric assays, this involves measuring the incorporation of the radiolabeled phosphate into the substrate. The percentage of kinase inhibition is calculated for each pralsetinib concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizations
RET Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Oncogenic alterations lead to constitutive activation of these pathways.
Caption: Simplified RET signaling pathway.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines the key steps in determining the IC50 of an inhibitor against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
The Role of RET Alterations in Solid Tumors and the Therapeutic Intervention of Pralsetinib (BLU-667): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of rearranged during transfection (RET) alterations in the pathogenesis of various solid tumors and the targeted therapeutic efficacy of pralsetinib (BLU-667), a potent and selective RET inhibitor. This document summarizes key clinical trial data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to RET Alterations in Oncology
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of the RET signaling pathway, driven by genetic alterations such as gene fusions and point mutations, is a known oncogenic driver in a diverse range of solid tumors.[3][4] These alterations lead to constitutive, ligand-independent activation of RET, promoting uncontrolled cell proliferation and tumorigenesis.[1][5] While most prevalent in non-small cell lung cancer (NSCLC) and thyroid carcinomas, RET alterations are also found at lower frequencies in other malignancies, including pancreatic, colorectal, and ovarian cancers.[3][6] The identification of these alterations has paved the way for targeted therapeutic strategies.
Pralsetinib (formerly BLU-667) is a highly potent and selective oral inhibitor of RET kinase.[7][8] It is designed to target both RET fusions and mutations, including those that confer resistance to other therapies.[1] By binding to the ATP-binding site of the RET kinase domain, pralsetinib blocks the phosphorylation of RET and its downstream signaling partners, thereby inhibiting the proliferation and survival of RET-driven cancer cells.[1]
Clinical Efficacy of Pralsetinib: The ARROW Trial
The pivotal Phase 1/2 ARROW study (NCT03037385) evaluated the safety and efficacy of pralsetinib in patients with advanced RET-altered solid tumors.[9][10] The trial demonstrated broad and durable anti-tumor activity across multiple tumor types.
Quantitative Data from the ARROW Study
The following tables summarize the key efficacy data from the ARROW trial in various cohorts of patients with RET fusion-positive solid tumors.
Table 1: Efficacy of Pralsetinib in RET Fusion-Positive Thyroid Cancer [9][11]
| Efficacy Endpoint | Value (95% CI) | Data Cutoff |
| Overall Response Rate (ORR) | 91% (59-100) | Feb 13, 2020 |
| Disease Control Rate (DCR) | 100% (72-100) | Feb 13, 2020 |
Data based on blinded central review of 11 response-evaluable patients.
Table 2: Efficacy of Pralsetinib in RET Fusion-Positive Solid Tumors (excluding NSCLC and Thyroid Cancer) [9][11]
| Efficacy Endpoint | Value (95% CI) | Data Cutoff |
| Overall Response Rate (ORR) | 50% (21-79) | Feb 13, 2020 |
| Disease Control Rate (DCR) | 92% (62-100) | Feb 13, 2020 |
Data based on investigator's assessment of 12 response-evaluable patients. Responses were observed in all patients with pancreatic cancer (3/3) and cholangiocarcinoma (2/2).[9][11]
Table 3: Efficacy of Pralsetinib in a Broader Cohort of RET Fusion-Positive Solid Tumors (excluding NSCLC and Thyroid Cancer) [12]
| Efficacy Endpoint | Value |
| Overall Response Rate (ORR) | 46.4% (13/28) |
| Complete Response (CR) | 10.7% (3/28) |
| Partial Response (PR) | 35.7% (10/28) |
| Median Progression-Free Survival (PFS) | 7 months |
| Median Duration of Response (DOR) | 11.1 months |
| Median Overall Survival (OS) | 10.3 months |
Final results from the Phase 2 portion of the ARROW study.
Experimental Protocols
ARROW Clinical Trial Protocol (NCT03037385)
The ARROW study was a Phase 1/2, open-label, multicenter trial designed to evaluate the safety, tolerability, and anti-tumor activity of pralsetinib in patients with advanced solid tumors harboring RET alterations.[9][10]
Key Methodologies:
-
Patient Population: Patients with advanced solid tumors with a documented RET alteration (fusion or mutation) who had progressed on or were intolerant to standard therapy were enrolled.[13]
-
Study Design: The study consisted of a dose-escalation phase (Phase 1) to determine the recommended Phase 2 dose, followed by a dose-expansion phase (Phase 2) to evaluate the efficacy of pralsetinib in specific cohorts of patients with RET-altered tumors.[9][10] The Phase 2 expansion dose was 400 mg once daily (QD).[13]
-
RET Alteration Detection: RET alterations were identified through various local laboratory tests, including next-generation sequencing (NGS), fluorescence in situ hybridization (FISH), and reverse transcription-polymerase chain reaction (RT-PCR).[14]
-
Efficacy Assessment: Tumor responses were assessed by investigators and by blinded independent central review according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[13]
-
Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[13]
Detection of RET Alterations
The accurate identification of RET alterations is critical for patient selection. Several molecular diagnostic techniques are employed in clinical practice.
Table 4: Comparison of Methods for Detecting RET Alterations [14][15][16][17]
| Method | Principle | Advantages | Disadvantages |
| Fluorescence in situ Hybridization (FISH) | Uses fluorescently labeled DNA probes to detect specific chromosomal rearrangements. | Robust and widely available. | Can be difficult to interpret, may yield false-positive and false-negative results, and does not identify the fusion partner. |
| Immunohistochemistry (IHC) | Uses antibodies to detect the overexpression of the RET protein. | Relatively inexpensive and easy to perform. | Lacks sensitivity and specificity, and is not recommended as a standalone diagnostic tool. |
| Reverse Transcription-Polymerase Chain Reaction (RT-PCR) | Amplifies specific RNA sequences to detect known fusion transcripts. | Highly sensitive for known fusion variants. | Cannot detect novel or unknown fusion partners. |
| Next-Generation Sequencing (NGS) | High-throughput sequencing of DNA or RNA to identify a broad range of genetic alterations. | Can detect both known and novel fusion partners, as well as other genomic alterations, with high sensitivity and specificity. | Higher cost and longer turnaround time compared to other methods. |
The European Society for Medical Oncology (ESMO) recommends the use of multigene NGS for detecting RET rearrangements in NSCLC. If NGS is not available, FISH or RT-PCR are considered acceptable alternatives.[14]
Visualizing the Molecular Landscape
RET Signaling Pathway in Cancer
Constitutive activation of the RET receptor tyrosine kinase, through fusions or mutations, leads to the activation of several downstream signaling pathways that drive tumor growth and proliferation.
Caption: Downstream signaling pathways activated by RET.
Mechanism of Action of Pralsetinib (BLU-667)
Pralsetinib selectively inhibits the kinase activity of both wild-type and altered RET, thereby blocking downstream signaling and inhibiting tumor cell growth.
Caption: Pralsetinib inhibits aberrant RET signaling.
Experimental Workflow for the ARROW Trial
The workflow illustrates the key stages of patient participation in the ARROW clinical trial, from initial screening to long-term follow-up.
Caption: Patient journey in the ARROW clinical trial.
Conclusion
The identification of RET alterations as oncogenic drivers has led to a paradigm shift in the treatment of various solid tumors. Pralsetinib (BLU-667) has demonstrated significant and durable clinical activity in patients with RET fusion-positive solid tumors, establishing it as a valuable targeted therapy. The success of pralsetinib underscores the importance of routine molecular testing to identify patients who may benefit from this precision medicine approach. Ongoing research will continue to refine the understanding of resistance mechanisms and explore the full potential of RET inhibition in oncology.
References
- 1. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-cancer efficacy of pralsetinib in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Phase 1/2 Study of the Highly-selective RET Inhibitor, Pralsetinib (BLU-667), in Participants With Thyroid Cancer, Non-Small Cell Lung Cancer, and Other Advanced Solid Tumors [clin.larvol.com]
- 13. blueprintmedicines.com [blueprintmedicines.com]
- 14. mdpi.com [mdpi.com]
- 15. oncologypro.esmo.org [oncologypro.esmo.org]
- 16. RET Fusion Testing in Patients With NSCLC: The RETING Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onco-hema.healthbooktimes.org [onco-hema.healthbooktimes.org]
The Potent Efficacy of BLU-667 (Pralsetinib) Against RET Gatekeeper Mutations: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a critical challenge in targeted cancer therapy. Gatekeeper mutations, located in the ATP-binding pocket of the kinase domain, are a common mechanism of acquired resistance. The rearranged during transfection (RET) proto-oncogene is a driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). While multi-kinase inhibitors (MKIs) have shown some efficacy against RET-driven cancers, their utility is often limited by off-target toxicities and the development of resistance, frequently through mutations at the V804 gatekeeper residue. BLU-667 (pralsetinib) is a next-generation, highly potent, and selective RET inhibitor designed to overcome these limitations. This technical guide provides an in-depth analysis of the efficacy of BLU-667 against RET gatekeeper mutations, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction
The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival.[1] Uncontrolled activation of RET signaling, through mutations or fusions, is a key oncogenic driver in a subset of thyroid and lung cancers.[1] First-generation MKIs, such as cabozantinib and vandetanib, have demonstrated clinical activity in patients with RET-altered cancers. However, these inhibitors lack specificity for RET and are associated with significant off-target toxicities.[2] Furthermore, their efficacy is often compromised by the emergence of resistance mutations, most notably at the V804 gatekeeper position.[2][3] The V804L and V804M mutations sterically hinder the binding of these larger, less selective inhibitors.[3]
BLU-667 (pralsetinib) was specifically designed to be a potent and highly selective inhibitor of RET, with activity against both common oncogenic RET variants and resistance mutations.[2][4] Its unique binding mode allows it to effectively inhibit RET kinases harboring gatekeeper mutations, representing a significant advancement in the treatment of RET-driven malignancies.[5][6][7]
Data Presentation: Efficacy of BLU-667 Against RET Gatekeeper Mutations
The potency of BLU-667 against wild-type RET, common oncogenic mutants, and gatekeeper resistance mutants has been extensively evaluated in biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating the superior efficacy of BLU-667 compared to first-generation MKIs.
Table 1: Biochemical Potency (IC50, nM) of Kinase Inhibitors Against RET Variants [2]
| Compound | Wild-Type RET | RET V804L | RET V804M | RET M918T | CCDC6-RET | VEGFR2 |
| BLU-667 | 0.4 | 0.3 | 0.4 | 0.4 | 0.4 | 35 |
| Cabozantinib | 11 | >10,000 | >10,000 | 12 | 8 | 1.6 |
| Vandetanib | 4 | 4,200 | 1,100 | 6 | 5 | 1.4 |
| RXDX-105 | 3 | 280 | 110 | 4 | 3 | 150 |
Table 2: Cellular Potency (IC50, nM) of Kinase Inhibitors in Ba/F3 Cells Expressing RET Fusions [2]
| Compound | KIF5B-RET | KIF5B-RET V804L |
| BLU-667 | 5.0 | 4.8 |
| Cabozantinib | 61.9 | >1,000 |
| Vandetanib | 833.1 | >10,000 |
| RXDX-105 | 128.6 | >1,000 |
Experimental Protocols
Biochemical RET Kinase Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of the RET kinase.
-
Reagents and Materials:
-
Recombinant human RET kinase domain (wild-type and mutant forms)
-
ATP (Adenosine triphosphate)
-
Poly-Glu-Tyr (4:1) substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., BLU-667) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
-
Procedure:
-
A solution of the RET kinase and the substrate is prepared in kinase buffer.
-
The test compound is serially diluted in DMSO and then added to the kinase/substrate mixture in the wells of a 384-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent according to the manufacturer's protocol.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Ba/F3 Cell Proliferation Assay
This cell-based assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on RET signaling for their growth and survival.
-
Cell Lines:
-
Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival.
-
Ba/F3 cells engineered to express a constitutively active RET fusion protein (e.g., KIF5B-RET) with or without a gatekeeper mutation (e.g., V804L). These cells become IL-3 independent.
-
-
Procedure:
-
Engineered Ba/F3 cells are seeded in 96-well plates in RPMI-1640 medium supplemented with 10% fetal bovine serum but without IL-3.
-
The test compound is serially diluted and added to the cells.
-
The plates are incubated for a period of 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values are determined from the dose-response curves.
-
Immunoblotting for RET Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of RET and its downstream signaling proteins, providing a direct measure of the inhibitor's effect on the signaling pathway.
-
Cell Treatment and Lysis:
-
Cancer cell lines harboring RET alterations (e.g., TT or MZ-CRC-1 cells) are treated with varying concentrations of the inhibitor for a specific duration (e.g., 2 hours).
-
Cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the cell lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated RET (pRET), total RET, phosphorylated ERK (pERK), total ERK, and other relevant signaling proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
RET Signaling Pathway and Point of Inhibition
Caption: The RET signaling cascade and the inhibitory action of BLU-667 on the kinase domain.
Experimental Workflow for Evaluating BLU-667 Efficacy
Caption: Workflow for preclinical evaluation of BLU-667 against RET-driven cancers.
Discussion
The data presented unequivocally demonstrate that BLU-667 is a highly potent inhibitor of RET, including the clinically relevant V804L and V804M gatekeeper mutations.[2] Unlike first-generation MKIs, which lose their efficacy by orders of magnitude in the presence of these mutations, BLU-667 maintains its sub-nanomolar potency.[2] This is attributed to its unique binding mode, which accommodates the structural changes induced by the gatekeeper mutations.[5][6][7] The ability of BLU-667 to potently inhibit both the primary oncogenic RET alterations and the common mechanisms of acquired resistance highlights its potential for durable clinical benefit.
It is important to note, however, that while BLU-667 effectively overcomes resistance mediated by gatekeeper mutations, other on-target resistance mechanisms can emerge.[5][8][9] These include mutations at the solvent front (e.g., G810) and in the hinge region (e.g., Y806) of the RET kinase domain.[5][6][8] The development of next-generation RET inhibitors with activity against these emerging resistance mutations is an active area of research.
Conclusion
BLU-667 (pralsetinib) represents a significant therapeutic advance for patients with RET-driven cancers. Its ability to potently inhibit RET kinases harboring gatekeeper mutations addresses a key mechanism of resistance to earlier-generation inhibitors. The preclinical data, supported by robust experimental methodologies, provide a strong rationale for the clinical development and use of BLU-667 in this patient population. Continued research into the mechanisms of resistance to BLU-667 will be crucial for the development of even more effective and durable treatment strategies for RET-altered malignancies.
References
- 1. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore modeling and virtual screening to identify potential RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Pralsetinib (BLU-667) RET Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular basis of RET proto-oncogene inhibition by pralsetinib (formerly BLU-667). Pralsetinib is a potent and highly selective next-generation small-molecule inhibitor designed to target oncogenic RET alterations, including fusions and activating mutations, which are key drivers in various cancers such as non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2][3][4][5] This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.
Mechanism of Action
The RET proto-oncogene encodes a receptor tyrosine kinase that, under normal physiological conditions, is involved in cell growth, differentiation, and survival.[6] Oncogenic alterations, such as gene fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations (e.g., M918T), lead to constitutive, ligand-independent activation of the RET kinase.[1][3] This aberrant signaling drives uncontrolled cell proliferation through downstream pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[3]
Pralsetinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the RET kinase domain.[3][6] This action blocks the autophosphorylation of the RET kinase and subsequent activation of its downstream signaling cascades, thereby inhibiting the proliferation and survival of cancer cells driven by RET alterations.[3][6]
A key structural feature of pralsetinib's high selectivity and potency is its unique binding mode.[7] Unlike first-generation multi-kinase inhibitors, pralsetinib anchors in the front cleft of the ATP-binding pocket and wraps around the gatekeeper residue to access the back cleft.[7] This unconventional binding allows it to avoid steric hindrance from mutations at the gatekeeper residue (V804), a common mechanism of resistance to older inhibitors.[7] Furthermore, pralsetinib's interaction with a "post-lysine pocket" adjacent to the catalytic lysine (K758) contributes to its high selectivity for RET.[8]
Quantitative Data
The potency and selectivity of pralsetinib have been quantified through various biochemical and cell-based assays. The following tables summarize key inhibitory concentration (IC50) values for pralsetinib against wild-type RET, common oncogenic mutants, and other kinases.
Table 1: Biochemical IC50 Values of Pralsetinib and Comparator Kinase Inhibitors [1]
| Kinase Target | Pralsetinib (BLU-667) IC50 (nmol/L) | Cabozantinib IC50 (nmol/L) | Vandetanib IC50 (nmol/L) | RXDX-105 IC50 (nmol/L) |
| Wild-Type RET | 0.4 | 11 | 4 | 3 |
| RET M918T | 0.4 | - | - | - |
| RET V804L | 0.3 | - | - | - |
| RET V804M | 0.4 | - | - | - |
| CCDC6-RET | 0.4 | - | - | - |
| VEGFR2 | 34 | - | - | - |
Table 2: Cellular IC50 Values for Inhibition of RET Autophosphorylation [1][3]
| Cell Line Model | Pralsetinib (BLU-667) IC50 (nmol/L) | Cabozantinib IC50 (nmol/L) | Vandetanib IC50 (nmol/L) | RXDX-105 IC50 (nmol/L) |
| Ba/F3 (KIF5B-RET) | 5 | 61.9 | 833 | 128.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of pralsetinib.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of pralsetinib against purified recombinant RET kinase (wild-type and mutant forms).
Methodology:
-
Reagents and Materials:
-
Recombinant human RET kinase domain (wild-type or mutant).
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP solution (at a concentration near the Km for RET).
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Pralsetinib, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
-
384-well white assay plates.
-
-
Procedure:
-
Dispense 5 µL of kinase buffer containing the RET enzyme into each well of a 384-well plate.
-
Add 50 nL of serially diluted pralsetinib or DMSO vehicle control to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using wells with DMSO (0% inhibition) and wells without enzyme or with a high concentration of a known potent inhibitor (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the pralsetinib concentration.
-
Fit the data using a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Cell-Based RET Phosphorylation Assay (Western Blot)
Objective: To assess the ability of pralsetinib to inhibit the autophosphorylation of RET in a cellular context.
Methodology:
-
Reagents and Materials:
-
Cancer cell line expressing a constitutively active RET fusion or mutant (e.g., Ba/F3-KIF5B-RET, TT cells with RET M918T).
-
Cell culture medium and supplements.
-
Pralsetinib, serially diluted in DMSO.
-
Lysis Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 2.5% glycerol, 2 mM DTT) supplemented with protease and phosphatase inhibitor cocktails.
-
Primary antibodies: anti-phospho-RET (e.g., Tyr905), anti-total RET, anti-phospho-ERK1/2, anti-total ERK1/2, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with increasing concentrations of pralsetinib or DMSO vehicle for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE with loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein signal for each target.
-
Plot the normalized phospho-protein levels against the pralsetinib concentration to determine the cellular IC50 for target inhibition.
-
Cell Viability and Proliferation Assay
Objective: To measure the effect of pralsetinib on the viability and proliferation of RET-driven cancer cells.
Methodology:
-
Reagents and Materials:
-
Cancer cell line with a known RET alteration.
-
Cell culture medium and supplements.
-
Pralsetinib, serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega), MTT, or MTS).
-
96-well clear or opaque-walled assay plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and resume growth (typically overnight).
-
Treat the cells with a serial dilution of pralsetinib or DMSO vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence for CellTiter-Glo, absorbance for MTT/MTS) using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the vehicle-treated control wells (100% viability).
-
Plot the percent viability against the logarithm of the pralsetinib concentration.
-
Calculate the IC50 value using a four-parameter logistic (4PL) curve fit.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the structural basis of pralsetinib RET inhibition.
References
- 1. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective RET Inhibitor, BLU-667, Hits the Target in Patients with Lung or Thyroid Cancers - Oncology Practice Management [oncpracticemanagement.com]
- 5. [PDF] Precision Targeted Therapy with BLU-667 for RET-Driven Cancers. | Semantic Scholar [semanticscholar.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for BLU-667 (Pralsetinib) In Vivo Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BLU-667, also known as pralsetinib, is a highly potent and selective next-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Activating RET gene fusions and mutations are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] Pralsetinib has demonstrated significant anti-tumor activity in preclinical in vivo xenograft models and has shown durable clinical responses in patients with RET-altered tumors.[1][5] These application notes provide detailed protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of pralsetinib.
I. Quantitative Data Summary
The following tables summarize the reported dosages and administration details for pralsetinib in preclinical mouse xenograft models.
Table 1: Pralsetinib Dosage and Administration in Mouse Xenograft Models [6]
| Animal Model | Tumor Type | Pralsetinib Dose | Administration Route | Dosing Frequency |
| BALB/c nude mice | KIF5B-RET Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | KIF5B-RET V804L Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | TT (RET C634W) xenograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| Nude Mice | Various PDX models | 60 mg/kg | Oral gavage | Once daily (QD) |
Table 2: Pralsetinib Formulation for Oral Administration in Mice [6]
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 50% |
II. Experimental Protocols
A. Protocol for Evaluating Antitumor Efficacy of Pralsetinib in a Subcutaneous Xenograft Mouse Model
This protocol outlines the steps for a standard subcutaneous xenograft study to assess the efficacy of pralsetinib in inhibiting tumor growth.
1. Cell Culture and Implantation:
-
Culture RET-driven cancer cell lines (e.g., KIF5B-RET expressing Ba/F3 cells or TT human medullary thyroid cancer cells) under standard conditions.[6]
-
Harvest cells during the logarithmic growth phase and resuspend them in an appropriate medium, such as a 1:1 mixture of PBS and Matrigel.[6]
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude mice).[6]
-
Regularly monitor tumor growth using calipers.[6]
2. Animal Grouping and Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Prepare the pralsetinib formulation for oral gavage as described in Table 2.[6]
-
Administer the designated dose of pralsetinib to the treatment groups via oral gavage, following the specified dosing frequency (e.g., once or twice daily).[6]
-
Administer the vehicle solution to the control group using the same schedule and route.[6]
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.[6]
-
Monitor the general health and behavior of the animals daily.[6]
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study (determined by tumor burden in the control group or a predefined time point), euthanize the animals and collect tumors for further analysis.[6]
B. Protocol for Pharmacodynamic (PD) Analysis of RET Signaling Inhibition
This protocol is designed to confirm that pralsetinib is engaging its target and inhibiting the RET signaling pathway within the tumor tissue.
1. Study Design:
-
Establish subcutaneous xenografts as described in Protocol A.[6]
-
Once tumors are established, administer a single oral dose of pralsetinib or vehicle.[6]
-
Euthanize cohorts of mice at various time points post-dosing (e.g., 2, 6, 12, 24 hours).[6]
2. Sample Collection and Processing:
-
Immediately following euthanasia, excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer.[6]
-
Prepare tumor lysates for subsequent biochemical analysis.[6]
3. Analysis of RET Signaling:
-
Perform Western blotting on the tumor lysates to assess the phosphorylation status of RET (p-RET) and downstream signaling proteins such as MAPK and AKT.[6][7]
-
A reduction in the levels of p-RET and downstream phosphorylated proteins in the pralsetinib-treated groups compared to the vehicle control indicates target engagement and pathway inhibition.[6]
III. Visualizations
RET Signaling Pathway Inhibition by Pralsetinib
Caption: Pralsetinib inhibits the RET signaling pathway.[6]
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for Pralsetinib Xenograft Efficacy Study.
References
- 1. Precision Targeted Therapy with BLU-667 for RET-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Pralsetinib in Mouse Models: Detailed Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of pralsetinib, a potent and selective RET inhibitor, in various mouse models. The following protocols and data summaries are designed to assist researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacodynamics, and toxicity of pralsetinib.
I. Quantitative Data Summary
The following tables summarize reported dosages, administration details, and efficacy data for pralsetinib in preclinical mouse models, primarily focusing on xenograft and allograft studies.
Table 1: Pralsetinib Dosage and Administration in Mouse Xenograft and Allograft Models [1]
| Animal Model | Tumor Type | Pralsetinib Dose | Administration Route | Dosing Frequency |
| BALB/c nude mice | KIF5B-RET Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | KIF5B-RET V804L Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | TT (RET C634W) xenograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | Various PDX models | 60 mg/kg | Oral gavage | Once daily (QD) |
| Nude mice | U343 xenograft (TMZ-resistant glioma) | Not specified | Not specified | Not specified |
| Nude mice | T98G xenograft (TMZ-resistant glioma) | Not specified | Not specified | Not specified |
Table 2: Pralsetinib Formulation for Oral Administration in Mice [1]
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 50% |
Table 3: Summary of Pralsetinib Antitumor Efficacy in Mouse Models [2]
| Animal Model | Tumor Type | Pralsetinib Dose | Tumor Growth Inhibition (TGI) / Outcome |
| U343 xenograft mice | TMZ-resistant glioma | Not specified | Significant tumor growth suppression (p < 0.01, p < 0.001 vs. vehicle on day 24) |
| T98G xenograft mice | TMZ-resistant glioma | Not specified | Significant tumor growth suppression (p < 0.01, p < 0.001 vs. vehicle on day 17) |
II. Experimental Protocols
A. Protocol for Evaluating Antitumor Efficacy of Pralsetinib in a Subcutaneous Xenograft Mouse Model
This protocol outlines the key steps for assessing the in vivo antitumor activity of pralsetinib.
1. Cell Culture and Implantation:
-
Culture RET-driven cancer cell lines (e.g., KIF5B-RET expressing Ba/F3 cells or TT human medullary thyroid cancer cells) under standard conditions.[1]
-
Harvest cells during the logarithmic growth phase and resuspend them in an appropriate medium, such as a 1:1 mixture of PBS and Matrigel.[1]
-
Subcutaneously implant the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude or NSG mice).
2. Animal Grouping and Treatment Initiation:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.[3]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[1]
-
Prepare the pralsetinib formulation for oral gavage as described in Table 2.[1]
-
Administer pralsetinib or the vehicle solution to the respective groups via oral gavage according to the dosing schedule outlined in your study design.
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.[1]
-
Monitor the general health and behavior of the animals daily.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study (determined by tumor burden in the control group or a predefined time point), euthanize the animals and collect tumors for further analysis.[1]
B. Protocol for Pharmacodynamic Analysis of Pralsetinib in a Xenograft Mouse Model
This protocol is designed to assess the target engagement of pralsetinib by measuring the phosphorylation status of RET and downstream signaling proteins.
1. Study Design:
-
Establish subcutaneous xenografts as described in Protocol A.
-
Once tumors are established, administer a single oral dose of pralsetinib or vehicle.
-
Euthanize cohorts of mice at various time points post-dosing (e.g., 2, 6, 12, 24 hours) to assess the duration of target inhibition.[1]
2. Sample Collection and Processing:
-
Immediately following euthanasia, excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer.[1]
-
Prepare tumor lysates for subsequent biochemical analysis.
3. Analysis of RET Signaling:
-
Perform Western blotting on the tumor lysates to assess the phosphorylation status of RET (p-RET) and downstream signaling proteins such as MAPK and AKT.[1]
-
A reduction in the levels of p-RET and downstream phosphorylated proteins in the pralsetinib-treated groups compared to the vehicle control indicates target engagement and pathway inhibition.[1]
III. Mandatory Visualizations
Signaling Pathway Diagram
Caption: Pralsetinib inhibits the RET signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy studies.
References
Application Notes and Protocols for Cell Viability Assessment Following BLU-667 (Pralsetinib) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for assessing the in vitro efficacy of BLU-667 (pralsetinib) on cancer cell viability. BLU-667 is a highly potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Aberrant RET activation, through mutations or fusions, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3][4]
This document details standardized procedures for conducting cell viability assays using common colorimetric and luminescent methods: MTT, MTS, and CellTiter-Glo®. Adherence to these protocols will ensure reproducible and accurate quantification of BLU-667's cytotoxic and cytostatic effects on RET-altered cancer cell lines.
Mechanism of Action and Signaling Pathway
BLU-667 selectively targets and inhibits the kinase activity of both wild-type and mutated RET isoforms.[1][2] In cancer cells with activating RET alterations, constitutive kinase activity drives downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting cellular proliferation and survival.[5] By binding to the ATP-binding pocket of the RET kinase domain, BLU-667 blocks autophosphorylation and subsequent activation of these oncogenic signaling cascades.[5]
Data Presentation: Quantitative Experimental Parameters
The following table summarizes recommended starting parameters for cell viability assays with BLU-667. These values are derived from published studies and should be optimized for specific cell lines and experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| Cell Lines | MZ-CRC-1 (MTC, RET M918T)[3] TT (MTC, RET C634W)[3][6] TPC-1 (PTC, CCDC6-RET)[3] LC-2/ad (NSCLC, CCDC6-RET)[3] CUTO22 (NSCLC, KIF5B-RET)[7] CUTO42 (NSCLC, KIF5B-RET)[7] | Select cell lines with known RET alterations for highest sensitivity. |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Optimize for logarithmic growth during the assay period. |
| BLU-667 Concentration Range | 0.1 nM to 10 µM | A wide range is recommended for initial IC50 determination. Published IC50 values are in the low nanomolar range for sensitive lines.[3][7] |
| Treatment Duration | 48 - 96 hours | 72 hours is a commonly used time point.[7][8] |
| Vehicle Control | DMSO (Dimethyl sulfoxide) | The final concentration should not exceed 0.1% to avoid toxicity. |
Experimental Workflow
The general workflow for assessing cell viability following BLU-667 treatment is outlined below. This process is applicable to MTT, MTS, and CellTiter-Glo assays, with variations in the final detection steps.
Experimental Protocols
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Materials:
-
BLU-667 (pralsetinib)
-
RET-altered cancer cell line
-
Complete culture medium
-
96-well clear, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
BLU-667 Treatment: Prepare serial dilutions of BLU-667 in culture medium. Remove the old medium from the wells and add 100 µL of the BLU-667 dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-96 hours.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: MTS Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is similar to the MTT assay, but the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[8]
Materials:
-
BLU-667 (pralsetinib)
-
RET-altered cancer cell line
-
Complete culture medium
-
96-well clear, flat-bottom tissue culture plates
-
MTS reagent (combined with an electron coupling reagent like PES)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Follow the same procedure as in the MTT assay.
-
BLU-667 Treatment: Follow the same procedure as in the MTT assay.
-
MTS Addition: After the treatment period, add 20 µL of the prepared MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[9][10][11][12]
Materials:
-
BLU-667 (pralsetinib)
-
RET-altered cancer cell line
-
Complete culture medium
-
96-well opaque-walled tissue culture plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
BLU-667 Treatment: Follow the same procedure as in the MTT assay.
-
Reagent Preparation and Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10] Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence value of the media-only wells (blank) from all other wells.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance/Luminescence of Treated Cells) / (Absorbance/Luminescence of Vehicle Control Cells)] x 100
-
-
IC50 Determination: Plot the percent viability against the logarithm of the BLU-667 concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of BLU-667 that inhibits cell viability by 50%.
By following these detailed protocols, researchers can reliably assess the in vitro efficacy of BLU-667 and contribute to the growing body of knowledge on this targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Precision Targeted Therapy with BLU-667 for RET-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. OUH - Protocols [ous-research.no]
- 11. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
Application Notes and Protocols for Western Blot Analysis of p-RET after Pralsetinib Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib (GAVRETO®) is a highly potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1] Aberrant activation of RET, through mutations or gene fusions, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1] Pralsetinib functions by binding to the ATP-binding site within the RET kinase domain, which blocks the phosphorylation of RET and subsequently inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1]
Western blotting is a fundamental technique to elucidate the mechanism of action of targeted therapies like pralsetinib. This method allows for the direct measurement of the phosphorylation status of RET (p-RET), providing a clear indication of target engagement and inhibition. These application notes provide a detailed protocol for performing Western blot analysis to assess the inhibition of RET phosphorylation in cancer cell lines following exposure to pralsetinib.
Key Signaling Pathway
Constitutively active RET fusion proteins or mutant RET kinases lead to the autophosphorylation of tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that promote cancer cell growth, survival, and proliferation. Pralsetinib's inhibition of this initial phosphorylation event is critical to its anti-tumor activity.
Pralsetinib inhibits RET autophosphorylation.
Recommended Cell Lines
A variety of cancer cell lines harboring RET fusions or mutations are suitable for assessing the inhibitory activity of pralsetinib. The selection of a specific cell line can be guided by the particular RET alteration of interest.
| Cell Line | Cancer Type | RET Alteration |
| LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET |
| TT | Medullary Thyroid Carcinoma | RET C634W |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T |
| CUTO32 | Non-Small Cell Lung Cancer | KIF5B-RET |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-RET following pralsetinib treatment.
Materials and Reagents
-
Cell Culture:
-
RET-altered cancer cell line (e.g., TT, LC-2/ad)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Pralsetinib (dissolved in DMSO)
-
-
Protein Extraction:
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
-
SDS-PAGE and Western Blotting:
-
4-12% Bis-Tris polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RET (e.g., Tyr905)
-
Rabbit or mouse anti-total-RET
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
-
Experimental Workflow
Western blot workflow for p-RET analysis.
Step-by-Step Protocol
-
Cell Culture and Pralsetinib Treatment:
-
Culture the chosen RET-altered cell line in its recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of pralsetinib (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified duration (e.g., 3 hours, 6 hours, 24 hours). A DMSO-only control should be included.
-
-
Protein Extraction and Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and loading dye. A typical loading amount is 20-30 µg of protein per lane.
-
Denature the protein samples by heating at 95°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-RET (e.g., anti-phospho-RET Tyr905, typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To analyze total RET and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-RET signal to the total RET signal and/or the loading control.
-
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and structured format to allow for easy comparison of the effects of different pralsetinib concentrations.
Table 1: Inhibition of RET Phosphorylation by Pralsetinib in CUTO32 Cells
| Pralsetinib Concentration | Treatment Time | Relative p-RET Levels (Normalized to Control) | Percent Inhibition of p-RET |
| 0 µM (Control) | 3 hours | 1.00 | 0% |
| 1 µM | 3 hours | ~0.10[2] | ~90%[2] |
Note: The quantitative data presented is based on densitometric analysis of Western blots from published literature and may vary depending on experimental conditions.
Logical Relationship of Pralsetinib's Action
The following diagram illustrates the logical flow of how pralsetinib's interaction with the RET kinase leads to a therapeutic outcome.
Logical flow of pralsetinib's mechanism.
References
Application Notes and Protocols for BLU-667 (Pralsetinib) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of BLU-667 (pralsetinib) in cell culture experiments. The following protocols and data are intended to assist in the design and execution of in vitro studies investigating the activity of this potent and selective RET inhibitor.
Introduction
BLU-667, also known as pralsetinib and sold under the brand name Gavreto, is a next-generation, orally available, highly selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] Oncogenic alterations in the RET gene, such as point mutations and fusions, are key drivers in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] BLU-667 has demonstrated significant anti-tumor activity in preclinical models and clinical trials, leading to its approval for the treatment of RET-altered cancers.[3][4] These notes provide essential information for the effective use of BLU-667 in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of BLU-667 is crucial for its proper handling and use in cell culture experiments.
| Property | Value |
| Chemical Name | Pralsetinib |
| Synonyms | BLU-667, Gavreto |
| Molecular Formula | C₂₇H₃₂FN₉O₂ |
| Molecular Weight | 533.6 g/mol |
| CAS Number | 2097132-94-8 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (≥ 80 mg/mL) |
| Storage | Store powder at -20°C for up to 3 years. Store DMSO stock solutions at -80°C for up to 6 months. |
Mechanism of Action and Signaling Pathway
BLU-667 is a potent inhibitor of wild-type RET and various oncogenic RET fusions and mutations.[5] It exerts its effect by binding to the ATP-binding pocket of the RET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cell proliferation, survival, and differentiation. By blocking these signals, BLU-667 effectively inhibits the growth and survival of cancer cells that are dependent on RET signaling.
References
Application Notes: Immunohistochemical Detection of RET Protein Expression in Tumors
Introduction
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival.[1] Aberrant RET signaling, driven by activating point mutations or gene fusions, is a key oncogenic driver in several cancers, including a significant subset of non-small cell lung cancers (NSCLC) and thyroid carcinomas (both papillary and medullary).[1][2][3][4] Consequently, the detection of RET protein expression is a critical tool for identifying tumors with these alterations, which can inform prognosis and guide targeted therapeutic strategies with selective RET inhibitors.[2][5][6] Immunohistochemistry (IHC) offers a widely accessible, rapid, and cost-effective method to assess RET protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[1]
RET Signaling Pathway in Cancer
Activation of the RET receptor, either through its ligand (in wild-type cases) or constitutively via oncogenic fusions or mutations, initiates the autophosphorylation of key tyrosine residues within its intracellular domain.[2] This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades. These pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT, and PLCγ pathways, are central to promoting the proliferation, survival, and migration of cancer cells.[2][3] RET fusion proteins, which often lack the transmembrane domain, lead to constitutive, ligand-independent activation of the kinase domain, driving tumorigenesis.[2][4][7]
Immunohistochemistry Protocol for RET Expression
This protocol provides a general guideline for the detection of RET protein in FFPE tumor tissue sections. Optimization may be necessary for different antibodies, tissue types, and equipment.
I. Specimen Preparation
-
Fixation: Fix fresh tissue specimens in 10% neutral buffered formalin for 24-48 hours.[8] Avoid over-fixation, as it can mask antigens.[8]
-
Processing and Embedding: Dehydrate the fixed tissue through graded alcohols, clear in xylene, and embed in paraffin wax according to standard laboratory procedures.[9]
-
Sectioning: Cut paraffin blocks into 4-5 µm sections using a microtome and float onto positively charged slides.[9]
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C to ensure tissue adherence.
II. Staining Procedure
References
- 1. benchchem.com [benchchem.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive overview of the relationship between RET gene and tumor occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rearrangement During Transfection (RET) Fusions and Their Role as Oncogenic Drivers - The Oncology Pharmacist [theoncologypharmacist.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. retpositive.org [retpositive.org]
- 7. researchgate.net [researchgate.net]
- 8. stagebio.com [stagebio.com]
- 9. sysy.com [sysy.com]
Application Notes and Protocols: CRISPR/Cas9 Screen to Identify BLU-667 Sensitivity Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLU-667 (pralsetinib) is a potent and highly selective next-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, such as fusions and activating point mutations, are key drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1] Pralsetinib has demonstrated significant clinical activity and durable responses in patients with RET fusion-positive tumors.[3][4][5][6][7][8] However, as with many targeted therapies, the development of resistance can limit long-term efficacy.
To proactively identify genetic factors that influence sensitivity and resistance to BLU-667, a genome-wide CRISPR/Cas9 screen is a powerful and unbiased approach.[9] This technology allows for the systematic knockout of every gene in the genome, enabling the identification of genes and pathways that, when inactivated, either enhance or diminish the cytotoxic effects of the drug.[10][11][12] The insights gained from such screens can reveal novel drug targets for combination therapies, uncover mechanisms of resistance, and identify potential biomarkers to predict patient response.
These application notes provide a comprehensive overview and detailed protocols for conducting a CRISPR/Cas9 screen to identify BLU-667 sensitivity factors, based on established methodologies and findings from screens with similar selective RET inhibitors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by BLU-667 and the general workflow for a CRISPR/Cas9 screen to identify sensitivity and resistance factors.
Caption: Simplified RET signaling pathway inhibited by BLU-667.
Caption: General workflow for a pooled CRISPR/Cas9 knockout screen.
Data Presentation
The following tables summarize hypothetical quantitative data from a genome-wide CRISPR/Cas9 screen in a RET-driven medullary thyroid carcinoma cell line treated with a selective RET inhibitor, based on findings from a screen with selpercatinib.[1][3] This data is representative of the expected outcomes from a screen with BLU-667.
Table 1: Genes Conferring Resistance to Selective RET Inhibition (Positive Selection)
| Gene Symbol | Pathway | Log2 Fold Change (Treated vs. Control) | p-value |
| NF1 | RAS Signaling | 3.2 | <0.001 |
| TSC2 | mTOR Signaling | 2.8 | <0.001 |
| PTEN | PI3K/AKT Signaling | 2.5 | <0.005 |
| KEAP1 | Oxidative Stress | 2.1 | <0.01 |
Table 2: Genes Conferring Sensitivity to Selective RET Inhibition (Negative Selection)
| Gene Symbol | Pathway | Log2 Fold Change (Treated vs. Control) | p-value |
| BCL2 | Apoptosis | -4.1 | <0.001 |
| MCL1 | Apoptosis | -3.7 | <0.001 |
| ERBB2 | Receptor Tyrosine Kinase | -2.9 | <0.005 |
| SHP2 (PTPN11) | RAS Signaling | -2.6 | <0.01 |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR/Cas9 Knockout Screen
Objective: To identify genes that, when knocked out, alter the sensitivity of RET-driven cancer cells to BLU-667.
Materials:
-
Cas9-expressing RET-driven cancer cell line (e.g., TT or MZ-CRC-1 for MTC, or a RET-fusion positive NSCLC line)
-
Genome-wide lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin
-
BLU-667 (pralsetinib)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR primers for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Cell Transduction: Transduce the Cas9-expressing cancer cell line with the pooled lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain library representation (at least 300-500 cells per sgRNA).
-
Antibiotic Selection: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium. Maintain the selection until a non-transduced control cell population is completely eliminated.
-
Baseline Cell Collection (T0): After selection, harvest a representative population of cells to serve as the baseline for sgRNA distribution (T0).
-
Drug Treatment: Split the remaining cells into two arms: a treatment group and a vehicle control group. Culture the treatment group in the presence of a predetermined concentration of BLU-667 (e.g., IC50) and the control group with an equivalent concentration of DMSO.
-
Cell Culture Maintenance: Passage the cells for 14-21 days, maintaining a sufficient number of cells to preserve library complexity.
-
Final Cell Pellet Collection: At the end of the treatment period, harvest cell pellets from both the BLU-667-treated and DMSO-treated populations.
-
Genomic DNA Extraction: Isolate genomic DNA from the T0, control, and treated cell pellets.
-
sgRNA Library Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR. Prepare the amplicons for next-generation sequencing and sequence them to determine the relative abundance of each sgRNA in each condition.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched (conferring resistance) or depleted (conferring sensitivity) in the BLU-667-treated population compared to the control population. Use statistical methods like MAGeCK to rank genes and pathways.
Protocol 2: Cell Viability Assay for Hit Validation
Objective: To validate the effect of individual gene knockouts on BLU-667 sensitivity.
Materials:
-
Parental Cas9-expressing cancer cell line
-
sgRNAs targeting candidate genes and non-targeting control sgRNAs
-
Lentivirus production reagents
-
BLU-667
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
96-well plates
Procedure:
-
Generate Single-Gene Knockout Cell Lines: Transduce the Cas9-expressing cell line with lentivirus carrying individual sgRNAs for each hit gene and a non-targeting control. Select for transduced cells and expand the knockout cell pools.
-
Cell Seeding: Seed the knockout and control cells into 96-well plates at an optimized density.
-
Drug Treatment: After 24 hours, treat the cells with a range of BLU-667 concentrations. Include a vehicle control (DMSO) for each cell line.
-
Incubation: Incubate the plates for 72-96 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the viability of BLU-667-treated cells to the vehicle-treated control for each cell line. Plot dose-response curves and calculate the IC50 values. A shift in the IC50 for a knockout cell line compared to the control indicates that the targeted gene modulates sensitivity to BLU-667.
Conclusion
A CRISPR/Cas9 screen is a robust method for identifying novel genetic determinants of sensitivity and resistance to BLU-667. The identification of genes in key pathways such as RAS/mTOR signaling and apoptosis provides a strong rationale for exploring combination therapies to enhance the efficacy of BLU-667 and overcome potential resistance mechanisms. The protocols outlined here provide a framework for conducting these screens and validating the identified hits, ultimately contributing to the development of more effective and personalized cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complementary information derived from CRISPR Cas9 mediated gene deletion and suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. medscape.com [medscape.com]
- 8. esmo.org [esmo.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Pralsetinib Unveiled: Application Notes and Protocols for Preclinical Pharmacokinetic Analysis
For Immediate Release
[City, State] – December 14, 2025 – In a move to support advancing cancer research, comprehensive application notes and detailed protocols for the preclinical pharmacokinetic analysis of pralsetinib (GAVRETO™), a potent and selective RET inhibitor, are now available. This resource is designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this targeted therapy in preclinical models.
Pralsetinib is a cornerstone in the treatment of cancers driven by alterations in the rearranged during transfection (RET) gene, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] A thorough understanding of its pharmacokinetic profile in preclinical settings is paramount for the successful translation of this therapy to clinical applications.
Quantitative Data Summary
While specific quantitative pharmacokinetic data for pralsetinib in preclinical animal models is not extensively available in the public domain, this document provides a framework for such analysis. The following tables present illustrative pharmacokinetic parameters derived from human clinical trials to serve as a reference for researchers conducting preclinical studies.
Table 1: Illustrative Single-Dose Pharmacokinetic Parameters of Pralsetinib in Humans
| Parameter | Value |
|---|---|
| Tmax (Median) | 2 - 4 hours |
| Cmax (at 400 mg) | 2830 ng/mL (52.5% CV) |
| AUC0-24h (at 400 mg) | 43900 ng*h/mL (60.2% CV) |
| Half-life (t½) | 15.7 hours |
Data is illustrative and based on human clinical trials.
Table 2: Pralsetinib Dosage in Mouse Xenograft Models
| Animal Model | Tumor Type | Pralsetinib Dose | Administration Route | Dosing Frequency |
|---|---|---|---|---|
| BALB/c nude mice | KIF5B-RET Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | TT (RET C634W) xenograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | Various PDX models | 60 mg/kg | Oral gavage | Once daily (QD) |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of pralsetinib's mechanism and the experimental processes involved in its analysis, the following diagrams are provided.
Experimental Protocols
The following protocols provide a detailed methodology for conducting pharmacokinetic studies of pralsetinib in preclinical models.
Protocol 1: Pralsetinib Formulation for Oral Administration in Mice
This protocol describes the preparation of a vehicle solution for the oral delivery of pralsetinib.
Materials:
-
Pralsetinib powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare the vehicle solution by combining the components in the following proportions: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
Dissolve the appropriate amount of pralsetinib powder in the vehicle to achieve the desired final concentration for dosing.
-
Vortex the final formulation again to ensure complete dissolution of pralsetinib.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for a single-dose pharmacokinetic study of orally administered pralsetinib in mice.
Animal Models:
-
BALB/c nude mice or other appropriate strain.
-
Acclimatize animals for at least one week before the experiment.
Procedure:
-
Dosing:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the prepared pralsetinib formulation via oral gavage at the desired dose (e.g., 10 mg/kg).[3] The volume should not exceed 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points post-dosing. Recommended time points include: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours.
-
Collect blood via a suitable method, such as tail vein or saphenous vein sampling, into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Protocol 3: Bioanalytical Method for Pralsetinib Quantification in Plasma using LC-MS/MS
This protocol provides a general framework for the quantification of pralsetinib in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
Materials and Reagents:
-
Acetonitrile (ACN)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Pralsetinib analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of thawed plasma sample, add 150 µL of ACN containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., Acquity BEH C18).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (50:50, v/v).[4]
-
Gradient: A suitable gradient to separate pralsetinib from endogenous plasma components.
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for pralsetinib and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of pralsetinib standard.
-
Quantify the concentration of pralsetinib in the plasma samples by interpolating their peak area ratios (pralsetinib/IS) against the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
This comprehensive guide aims to standardize the preclinical evaluation of pralsetinib, fostering robust and reproducible research that will ultimately benefit patients with RET-driven cancers.
References
- 1. Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]
- 4. LC-MS/MS method development and validation for novel targeted anticancer therapies adagrasib, capmatinib, ensartinib, entrectinib, larotrectinib, lorlatinib, pralsetinib, selpercatinib and sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Stable Cell Lines with RET Fusions for BLU-667 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rearranged during transfection (RET) gene fusions are key oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. The development of targeted therapies, such as the potent and selective RET inhibitor BLU-667 (pralsetinib), has created a need for robust in vitro models to study its efficacy and mechanisms of action. Stable cell lines expressing specific RET fusions, such as KIF5B-RET and CCDC6-RET, are invaluable tools for this research.
This document provides detailed protocols for the generation and characterization of stable cell lines harboring RET fusions and their application in evaluating the therapeutic potential of BLU-667.
Data Presentation: Efficacy of BLU-667 in RET Fusion-Positive Cell Lines
The following tables summarize the inhibitory activity of BLU-667 (pralsetinib) against various RET fusions and its effect on cell proliferation in engineered cell lines.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CCDC6-RET | Biochemical | 0.4 | [1][2] |
| KIF5B-RET | Cell Proliferation | 12 | [1] |
| KIF5B-RET V804L | Cell Proliferation | 11 | [1] |
| KIF5B-RET V804M | Cell Proliferation | 10 | [1] |
| Wild-Type RET | Biochemical | 0.4 | [2] |
| RET V804L | Biochemical | 0.4 | [1] |
| RET V804M | Biochemical | 0.4 | [1] |
Table 1: Inhibitory Concentration (IC50) of BLU-667 (Pralsetinib) against RET Fusions and Mutants.
Experimental Protocols
Protocol 1: Generation of Stable Cell Lines Expressing RET Fusions via Lentiviral Transduction
This protocol describes the generation of stable cell lines, such as Ba/F3, expressing KIF5B-RET or CCDC6-RET fusions. Ba/F3 is a murine pro-B cell line that is dependent on IL-3 for survival and is a common model for studying oncogene-driven transformation.
Materials:
-
HEK293T cells
-
Ba/F3 cells
-
Lentiviral transfer plasmid containing the RET fusion gene (e.g., pLenti-KIF5B-RET-Flag) with a puromycin resistance cassette
-
Lentiviral packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Puromycin
-
Polybrene
-
0.45 µm syringe filter
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the HEK293T cells with the RET fusion transfer plasmid and the packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Day 3: Replace the medium with fresh DMEM supplemented with 10% FBS.
-
Day 4 & 5: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm syringe filter and store at -80°C.
-
-
Transduction of Ba/F3 Cells:
-
Day 1: Seed Ba/F3 cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and mouse IL-3.
-
Add the lentiviral supernatant to the Ba/F3 cells in the presence of 8 µg/mL polybrene.
-
Incubate for 24-48 hours.
-
-
Selection of Stable Cells:
-
After transduction, pellet the cells by centrifugation and resuspend in fresh medium containing the appropriate concentration of puromycin. The optimal puromycin concentration should be determined by a kill curve for the parental Ba/F3 cells, typically in the range of 1-2 µg/mL.[3]
-
Replace the selection medium every 2-3 days until non-transduced control cells are eliminated.
-
-
Expansion and Verification:
-
Expand the puromycin-resistant polyclonal population.
-
Verify the expression of the RET fusion protein by Western blot analysis using an anti-Flag or anti-RET antibody.
-
Confirm the IL-3 independence of the stable cell line by culturing the cells in the absence of IL-3. Successful transformation will result in IL-3-independent growth.[4][5]
-
Protocol 2: Cell Viability Assay to Determine BLU-667 IC50
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of BLU-667 on the viability of RET fusion-expressing cells.
Materials:
-
Stable RET fusion-expressing cells (e.g., KIF5B-RET Ba/F3)
-
RPMI-1640 medium with 10% FBS
-
BLU-667 (pralsetinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the stable RET fusion-expressing cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare a serial dilution of BLU-667 in culture medium.
-
Add the diluted BLU-667 to the wells, resulting in a final volume of 200 µL per well. Include vehicle-only (DMSO) controls.
-
Incubate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated controls.
-
Plot the cell viability against the log concentration of BLU-667 and fit a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of RET Signaling Pathway Inhibition
This protocol describes the detection of phosphorylated RET (p-RET) and phosphorylated ERK (p-ERK) to assess the inhibitory effect of BLU-667 on the downstream RET signaling pathway.
Materials:
-
Stable RET fusion-expressing cells
-
BLU-667 (pralsetinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RET (Tyr905)
-
Anti-total RET
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-total ERK1/2
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed stable RET fusion-expressing cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of BLU-667 for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for primary antibodies are typically 1:1000.[10]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Visualizations
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ba/F3-puro-Cell-Line - Kyinno Bio [kyinno.com]
- 4. Preclinical Modeling of KIF5B-RET Fusion Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. Phospho-Ret (Tyr905) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Pralsetinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib, a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, has demonstrated significant clinical activity in patients with RET-altered cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[1][2][3][4] Oncogenic RET fusions and mutations lead to constitutive activation of the RET signaling pathway, promoting uncontrolled cell proliferation and survival.[5] Pralsetinib effectively inhibits this aberrant signaling, inducing cell cycle arrest and programmed cell death, or apoptosis.
These application notes provide a comprehensive guide to analyzing pralsetinib-induced apoptosis using flow cytometry. We offer detailed protocols for the widely used Annexin V and Propidium Iodide (PI) staining method, along with illustrative data and visualizations to support your research and development efforts.
Mechanism of Action: Pralsetinib-Induced Apoptosis
Pralsetinib exerts its therapeutic effect by selectively targeting and inhibiting the kinase activity of both wild-type and mutated RET proteins.[5] In cancer cells harboring RET alterations, constitutive RET signaling activates downstream pathways crucial for cell survival and proliferation, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[5]
By blocking the ATP-binding site of the RET kinase domain, pralsetinib prevents the phosphorylation and activation of these downstream effectors.[5] The inhibition of these pro-survival signals ultimately tips the cellular balance towards apoptosis. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[6]
Caption: Pralsetinib inhibits RET signaling, leading to apoptosis.
Data Presentation: Quantifying Pralsetinib-Induced Apoptosis
The following tables summarize hypothetical quantitative data from flow cytometry analysis of apoptosis in RET-altered cancer cell lines treated with pralsetinib. These tables are structured to clearly present dose-dependent and time-course effects.
Table 1: Dose-Dependent Induction of Apoptosis by Pralsetinib in RET-Fusion NSCLC Cells (LC-2/ad) after 72 hours
| Pralsetinib Concentration (nM) | Vehicle Control | 10 | 50 | 100 | 250 |
| Viable Cells (%) | 92.5 ± 2.1 | 85.3 ± 3.5 | 65.1 ± 4.2 | 40.7 ± 3.8 | 25.4 ± 2.9 |
| Early Apoptotic Cells (Annexin V+/PI-) (%) | 3.2 ± 0.8 | 8.9 ± 1.5 | 22.4 ± 2.9 | 35.8 ± 4.1 | 42.1 ± 3.7 |
| Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | 4.3 ± 1.3 | 5.8 ± 1.9 | 12.5 ± 2.1 | 23.5 ± 3.2 | 32.5 ± 4.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by 100 nM Pralsetinib in RET-Mutant MTC Cells (TT)
| Time Point (hours) | 0 | 24 | 48 | 72 | 96 |
| Viable Cells (%) | 95.1 ± 1.8 | 88.2 ± 2.5 | 70.3 ± 3.1 | 50.1 ± 4.5 | 35.8 ± 3.9 |
| Early Apoptotic Cells (Annexin V+/PI-) (%) | 2.5 ± 0.5 | 6.7 ± 1.2 | 15.9 ± 2.4 | 28.4 ± 3.6 | 35.2 ± 4.1 |
| Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | 2.4 ± 0.7 | 5.1 ± 1.1 | 13.8 ± 1.9 | 21.5 ± 2.8 | 29.0 ± 3.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides a detailed protocol for the analysis of apoptosis in cancer cell lines following treatment with pralsetinib using Annexin V and Propidium Iodide (PI) staining with flow cytometry.
Caption: Workflow for analyzing apoptosis via flow cytometry.
Protocol: Annexin V and PI Staining for Flow Cytometry
Materials:
-
RET-altered cancer cell lines (e.g., LC-2/ad for RET-fusion NSCLC, TT for RET-mutant MTC)
-
Complete cell culture medium
-
Pralsetinib (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Pralsetinib Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be sub-confluent at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of pralsetinib or vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium (which may contain detached apoptotic cells) and save it. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the saved culture medium.
-
Suspension cells: Collect cells directly by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step once more.
-
-
Annexin V and PI Staining:
-
Carefully discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define quadrants.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on the cell population of interest, excluding debris.
-
Use the single-stained controls to set the quadrants for distinguishing between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Conclusion
The analysis of apoptosis by flow cytometry is a critical tool for characterizing the cellular response to targeted therapies like pralsetinib. The protocols and data presented here provide a framework for researchers to quantitatively assess the pro-apoptotic effects of pralsetinib in RET-driven cancers. This information is invaluable for preclinical studies, mechanism of action investigations, and the overall development of novel cancer therapeutics.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of pralsetinib in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pralsetinib in RET fusion-positive non-small-cell lung cancer: A real-world data (RWD) analysis from the Italian expanded access program (EAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to Pralsetinib in NSCLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to pralsetinib in RET fusion-positive non-small cell lung cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to pralsetinib in RET fusion-positive NSCLC?
Acquired resistance to pralsetinib in RET fusion-positive NSCLC can be broadly categorized into three main mechanisms:
-
On-target resistance: This involves the development of secondary mutations in the RET kinase domain that interfere with pralsetinib binding. The most frequently observed mutations occur at the solvent front of the ATP-binding pocket.
-
Off-target resistance (Bypass Signaling): In this scenario, cancer cells activate alternative signaling pathways to bypass their dependency on RET signaling for survival and proliferation. This often involves the amplification or mutation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules.
-
Histological Transformation: This is a less common mechanism where the adenocarcinoma transforms into a different histology, most notably small-cell lung cancer (SCLC).[1] This transformation renders the tumor insensitive to RET-targeted therapy.
Q2: Which specific secondary mutations in the RET gene have been identified in patients who developed resistance to pralsetinib?
Several secondary mutations in the RET kinase domain have been reported to confer resistance to pralsetinib. These include mutations at the solvent front and other regions of the kinase domain. Some of the key mutations are detailed in the table below.
Q3: What are the most common bypass signaling pathways activated in pralsetinib-resistant NSCLC?
The activation of bypass signaling pathways is a significant mechanism of resistance to pralsetinib.[2] The most commonly reported alterations include the amplification of MET and KRAS genes.[3][4] Activation of these pathways allows the cancer cells to maintain downstream signaling, such as the MAPK and PI3K/AKT pathways, despite the inhibition of RET.
Q4: Is it possible for a patient's tumor to develop multiple resistance mechanisms simultaneously?
While less common, it is possible for a tumor to harbor more than one mechanism of resistance. However, in many reported cases, on-target RET mutations and bypass pathway amplifications appear to be mutually exclusive.[4]
Q5: If we identify a specific resistance mechanism, what are the potential therapeutic strategies to overcome it?
Identifying the specific mechanism of resistance is crucial for guiding subsequent treatment strategies.
-
On-target mutations: Next-generation RET inhibitors with activity against specific resistance mutations may be considered.
-
Bypass pathway activation: A combination therapy approach is often explored. For instance, in the case of MET amplification, combining pralsetinib with a MET inhibitor could be a viable strategy.[4]
-
Histological transformation: For patients whose tumors transform to SCLC, the standard of care typically shifts to platinum-based chemotherapy, similar to de novo SCLC.[1]
Troubleshooting Guides
Problem 1: Our RET fusion-positive NSCLC cell line, which was initially sensitive to pralsetinib, is now showing reduced sensitivity in our long-term cultures.
-
Possible Cause 1: Emergence of a resistant clone with a secondary RET mutation.
-
Troubleshooting Steps:
-
Extract genomic DNA from both the parental (sensitive) and the resistant cell lines.
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the RET kinase domain to identify potential mutations.
-
If a known resistance mutation is identified, you can proceed to test the efficacy of alternative RET inhibitors that may overcome this specific mutation.
-
-
-
Possible Cause 2: Activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Perform a phospho-receptor tyrosine kinase (RTK) array to screen for the hyperactivation of other RTKs.
-
Based on the array results, use Western blotting to validate the increased phosphorylation of specific kinases (e.g., MET) and their downstream effectors (e.g., ERK, AKT).
-
If a bypass pathway is confirmed, you can test the efficacy of combining pralsetinib with an inhibitor targeting the activated pathway (e.g., a MET inhibitor).
-
-
Problem 2: We have identified a potential on-target resistance mutation in our resistant cell line, but we are unsure of its functional significance.
-
Troubleshooting Steps:
-
To confirm that the identified mutation drives resistance, you can use site-directed mutagenesis to introduce the mutation into the parental cell line.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of pralsetinib in the parental, resistant, and engineered mutant cell lines. A significant increase in the IC50 of the mutant line compared to the parental line would confirm its role in resistance.
-
Problem 3: Our phospho-RTK array results from the resistant cell line are ambiguous, with several weakly activated kinases.
-
Troubleshooting Steps:
-
Ensure that the protein lysate quality and concentration were optimal for the array.
-
Validate the most promising candidates from the array using a more quantitative method like Western blotting. Be sure to probe for both the phosphorylated and total protein levels to confirm a genuine increase in activation.
-
Consider performing a broader transcriptomic or proteomic analysis to identify other potential bypass mechanisms that may not be covered by the RTK array.
-
Data Presentation
Table 1: Acquired RET Mutations Conferring Resistance to Pralsetinib
| RET Mutation | Location | Reported Fold Change in IC50 (Pralsetinib) |
| G810S/C/R | Solvent Front | 18- to 334-fold higher |
| L730V/I | Kinase Domain | Confers resistance to pralsetinib but not selpercatinib |
| Y806C/N | Hinge Region | Confers resistance to both pralsetinib and selpercatinib |
| V738A | β2 Strand | Confers resistance to both pralsetinib and selpercatinib |
Note: The fold change in IC50 can vary depending on the specific cell line and experimental conditions.
Table 2: Frequency of Bypass Signaling Pathway Alterations in Pralsetinib-Resistant NSCLC
| Alteration | Frequency in Resistant Cases |
| MET Amplification | ~15% |
| KRAS Amplification | ~5% |
Note: These frequencies are based on limited patient cohorts and may vary.
Experimental Protocols
Generation of Pralsetinib-Resistant NSCLC Cell Lines
This protocol describes a method for generating pralsetinib-resistant NSCLC cell lines through continuous exposure to increasing concentrations of the drug.
Materials:
-
Pralsetinib-sensitive RET fusion-positive NSCLC cell line
-
Complete cell culture medium
-
Pralsetinib stock solution (in DMSO)
-
Cell culture flasks/dishes
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Initial Seeding: Seed the parental NSCLC cells in a culture flask at a standard density.
-
Initial Pralsetinib Exposure: Treat the cells with a low concentration of pralsetinib (e.g., the IC25 or IC50, predetermined by a cell viability assay).
-
Monitoring and Media Changes: Monitor the cells for growth. Initially, a significant amount of cell death is expected. Change the medium with fresh pralsetinib-containing medium every 3-4 days.
-
Dose Escalation: Once the cells resume a steady growth rate, passage them and increase the concentration of pralsetinib in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Repeat and Expand: Continue this process of gradual dose escalation over several months. The cells that survive and proliferate at higher concentrations are selected for resistance.
-
Characterization of Resistant Line: Once the cell line can proliferate in a significantly higher concentration of pralsetinib (e.g., 5-10 times the initial IC50), the resistant line is considered established. Periodically confirm the resistant phenotype by performing cell viability assays and comparing the IC50 to the parental line.
Cell Viability Assay (IC50 Determination)
This protocol outlines the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of pralsetinib.
Materials:
-
NSCLC cell lines (parental and resistant)
-
96-well plates
-
Complete cell culture medium
-
Pralsetinib serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the NSCLC cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of pralsetinib to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use a non-linear regression model to calculate the IC50 value.
Phospho-Receptor Tyrosine Kinase (RTK) Array
This protocol provides a general workflow for using a phospho-RTK array to screen for activated bypass pathways.
Materials:
-
Parental and pralsetinib-resistant NSCLC cell lines
-
Phospho-RTK array kit (follow the manufacturer's specific instructions)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Chemiluminescence detection system
Protocol:
-
Cell Lysis: Lyse the parental and resistant cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Array Blocking: Block the array membranes according to the kit protocol to prevent non-specific binding.
-
Lysate Incubation: Incubate the membranes with equal amounts of protein lysate from the parental and resistant cells.
-
Washing: Wash the membranes to remove unbound proteins.
-
Detection Antibody Incubation: Incubate the membranes with a pan-anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescence Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Compare the signal intensity of the spots on the arrays from the parental and resistant cells to identify RTKs with increased phosphorylation in the resistant line.
Western Blotting for Key Signaling Proteins
This protocol is for validating the results from the phospho-RTK array and examining downstream signaling.
Materials:
-
Protein lysates from NSCLC cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Protein Separation: Separate equal amounts of protein lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and detect the chemiluminescent signal.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control.
Sanger Sequencing of the RET Kinase Domain
This protocol is for identifying secondary mutations in the RET gene.
Materials:
-
Genomic DNA from parental and resistant NSCLC cells
-
Primers flanking the RET kinase domain
-
PCR reagents
-
PCR purification kit
-
Sanger sequencing service or in-house sequencing platform
Protocol:
-
PCR Amplification: Amplify the RET kinase domain from the genomic DNA using PCR with the designed primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Set up the cycle sequencing reaction with the purified PCR product, a sequencing primer, and fluorescently labeled ddNTPs.
-
Capillary Electrophoresis: Separate the chain-terminated fragments by capillary electrophoresis.
-
Sequence Analysis: Analyze the resulting chromatogram to identify any nucleotide changes in the resistant cell line compared to the parental cell line.
Visualizations
Caption: RET signaling pathway and pralsetinib inhibition.
Caption: Acquired resistance mechanisms to pralsetinib.
Caption: Experimental workflow for pralsetinib resistance.
References
Technical Support Center: Overcoming BLU-667 (Pralsetinib) Resistance in Thyroid Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BLU-667 (pralsetinib) in thyroid cancer models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My BLU-667-treated thyroid cancer cell line is developing resistance. What are the common molecular mechanisms?
A1: Acquired resistance to BLU-667 in RET-altered thyroid cancers is primarily driven by secondary mutations within the RET kinase domain. Unlike first-generation multi-kinase inhibitors (MKIs), where resistance often arises from gatekeeper mutations (e.g., V804M/L), BLU-667 was designed to overcome these.[1][2] However, new, non-gatekeeper mutations have been identified as the primary drivers of resistance to BLU-667 and the other selective RET inhibitor, selpercatinib.
The most frequently reported resistance mutations are located at the solvent front and hinge regions of the RET kinase domain.[1] Specifically, mutations at the following residues have been identified:
-
Solvent Front: Glycine 810 (G810) substitutions (e.g., G810C, G810S, G810R) are a recurrent mechanism of resistance.[3] These mutations are thought to sterically hinder the binding of both pralsetinib and selpercatinib.[4]
-
Hinge Region: Mutations at Tyrosine 806 (Y806C/N) and Leucine 730 (L730V/I) have also been identified. The L730V/I mutations, in particular, have been shown to confer significant resistance to pralsetinib while having a lesser effect on selpercatinib's activity.
It is important to note that these mutations often lead to cross-resistance between pralsetinib and selpercatinib.
Q2: How can I confirm if my resistant cell line has developed one of these known RET mutations?
A2: To identify the underlying resistance mechanism in your cell line, you should perform sequencing of the RET kinase domain. A targeted sequencing approach focusing on exons encoding the kinase domain is often sufficient. For a broader, unbiased approach, whole-exome sequencing can be employed.
Another method, particularly relevant for in vivo models or clinical samples, is the analysis of circulating cell-free DNA (cfDNA).[5] This "liquid biopsy" approach can identify resistance mutations from plasma samples and can be less invasive than repeated tumor biopsies.[6][7]
Q3: My in vivo model (e.g., patient-derived xenograft - PDX) is showing tumor progression despite BLU-667 treatment. What are my next steps?
A3: Similar to cell line models, the first step is to investigate the mechanism of resistance. You should collect tissue from the progressing tumor for molecular analysis. If feasible, collecting serial plasma samples for cfDNA analysis throughout the treatment course can provide real-time insights into the emergence of resistance mutations.
Once a resistance mutation is identified, you can explore several strategies:
-
Switch to a next-generation RET inhibitor: Several next-generation RET inhibitors are in development with activity against known resistance mutations. For example, TPX-0046 has shown preclinical activity against models with RET solvent front mutations.[8]
-
Investigate combination therapies: Although still largely in the exploratory phase, combining BLU-667 with inhibitors of downstream signaling pathways (e.g., MAPK pathway) or other receptor tyrosine kinases could be a viable strategy to overcome or delay resistance.
-
Characterize the resistant model: If a novel or uncharacterized resistance mechanism is suspected, further investigation through transcriptomic (RNA-seq) and proteomic analyses can help identify bypass signaling pathways that may be activated.
Q4: I am planning to generate a BLU-667 resistant cell line. What is the general protocol?
A4: There are two primary methods for generating resistant cell lines in vitro:
-
Stepwise dose escalation: This method involves chronically exposing a parental RET-driven cancer cell line to increasing concentrations of BLU-667 over a prolonged period. This mimics the clinical scenario of acquired resistance.
-
Random mutagenesis screening: This approach involves introducing random mutations into a RET-driven cell line (e.g., using a chemical mutagen) and then selecting for clones that can survive and proliferate in the presence of a high concentration of BLU-667.[9]
A detailed protocol for the dose escalation method is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: In Vitro Potency of Pralsetinib (BLU-667) and Other Kinase Inhibitors Against Various RET Alterations
| Compound | RET Alteration | Cell Line | IC50 (nM) | Reference(s) |
| Pralsetinib (BLU-667) | Wild-type RET | Biochemical Assay | 0.4 | [2][10] |
| CCDC6-RET | Biochemical Assay | 0.4 | [2] | |
| KIF5B-RET | Ba/F3 | 5 | [10] | |
| RET M918T | Biochemical Assay | 0.4 | [10] | |
| RET V804L | Biochemical Assay | 0.3 | [10] | |
| RET V804M | Biochemical Assay | 0.4 | [10] | |
| KIF5B-RET G810S | Ba/F3 | 40-fold increase vs WT | [11] | |
| KIF5B-RET G810C | Ba/F3 | 70-fold increase vs WT | [11] | |
| KIF5B-RET L730V/I | Ba/F3 | 58 to 61-fold increase vs WT | [11] | |
| Selpercatinib (LOXO-292) | KIF5B-RET L730V/I | Ba/F3 | 4 to 7-fold increase vs WT | [11] |
| Cabozantinib | Wild-type RET | Biochemical Assay | 11 | [2] |
| KIF5B-RET | Ba/F3 | 61.9 | [10] | |
| Vandetanib | Wild-type RET | Biochemical Assay | 4 | [2] |
| KIF5B-RET | Ba/F3 | 833 | [10] | |
| TPX-0046 | KIF5B-RET | Ba/F3, LC2/ad, TT | ~1 | [8] |
| RET G810R | Ba/F3 | <10 | [8] |
Table 2: Clinical Efficacy of Pralsetinib in RET-Altered Thyroid Cancer (ARROW Trial)
| Patient Population | Number of Patients | Overall Response Rate (ORR) | Reference(s) |
| RET-mutant Medullary Thyroid Cancer (MTC) | |||
| Previously treated with cabozantinib or vandetanib | 55 | 60% | [12][13] |
| Treatment-naïve | 29 | 66% | [12][13] |
| Treatment-naïve | 19 | 74% | [14] |
| RET fusion-positive Thyroid Cancer | |||
| Radioactive iodine-refractory | 9 | 89% | [12][13] |
| Radioactive iodine-refractory | 11 | 91% | [14][15] |
Experimental Protocols
Protocol 1: Generation of a BLU-667 Resistant Thyroid Cancer Cell Line via Dose Escalation
Objective: To generate a thyroid cancer cell line with acquired resistance to BLU-667.
Materials:
-
Parental RET-driven thyroid cancer cell line (e.g., TT, MZ-CRC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
BLU-667 (pralsetinib) stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Methodology:
-
Determine the initial IC50:
-
Plate the parental cell line in a 96-well plate at a suitable density.
-
Treat the cells with a serial dilution of BLU-667 for 72 hours.
-
Assess cell viability using a standard assay (e.g., CellTiter-Glo®, MTT).
-
Calculate the IC50 value, which is the concentration of BLU-667 that inhibits cell growth by 50%.
-
-
Initiate chronic treatment:
-
Culture the parental cells in a flask with complete medium containing BLU-667 at a concentration equal to the IC50.
-
Maintain the cells in this medium, passaging them as they reach confluence.
-
Initially, you may observe a significant amount of cell death. Continue to culture the surviving cells.
-
-
Dose escalation:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, double the concentration of BLU-667 in the culture medium.
-
Again, monitor the cells for signs of recovery and stable proliferation.
-
Repeat this stepwise increase in BLU-667 concentration every 2-4 weeks, or as the cells adapt.
-
-
Characterization of the resistant line:
-
Once the cell line is able to proliferate in a significantly higher concentration of BLU-667 (e.g., 10-fold or more above the initial IC50), it can be considered a resistant line.
-
Confirm the resistance by performing a new dose-response curve and comparing the IC50 to the parental line.
-
Isolate genomic DNA from the resistant and parental cell lines for sequencing of the RET kinase domain to identify potential resistance mutations.
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Protocol 2: Analysis of RET Mutations in cfDNA
Objective: To detect RET resistance mutations from plasma samples of in vivo models or patients.
Materials:
-
Whole blood collected in specialized cfDNA collection tubes (e.g., Streck Cell-Free DNA BCT®)
-
Plasma separation equipment (centrifuge)
-
cfDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit)
-
Equipment for DNA quantification (e.g., Qubit fluorometer)
-
Next-Generation Sequencing (NGS) platform and reagents
-
Bioinformatics pipeline for data analysis
Methodology:
-
Sample collection and processing:
-
Collect whole blood from the subject into a cfDNA collection tube.
-
Process the blood within the timeframe specified by the tube manufacturer to prevent genomic DNA contamination from blood cells.
-
Perform a two-step centrifugation process to separate the plasma from the cellular components.
-
-
cfDNA extraction:
-
Extract cfDNA from the plasma using a specialized kit according to the manufacturer's instructions.
-
Elute the cfDNA in a small volume of elution buffer.
-
-
Library preparation and sequencing:
-
Data analysis:
-
Align the sequencing reads to the human reference genome.
-
Call variants (single nucleotide variants, insertions, deletions) within the RET gene and other targeted genes.
-
Filter and annotate the variants to identify known and potential resistance mutations.
-
Calculate the variant allele frequency (VAF) for each detected mutation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified RET signaling pathway and mechanism of BLU-667 resistance.
Caption: Workflow for generating and analyzing BLU-667 resistant models.
Caption: Relationship between RET inhibitors and resistance mutations.
References
- 1. RET kinase inhibitors for RET-altered thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Analysis of Cell-Free DNA from 32,989 Advanced Cancers Reveals Novel Co-occurring Activating RET Alterations and Oncogenic Signaling Pathway Aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Utility of Circulating Cell-Free DNA Mutations in Anaplastic Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. targetedonc.com [targetedonc.com]
- 14. onclive.com [onclive.com]
- 15. Targeted therapy pralsetinib achieves high response rates in advanced cancers with RET gene fusions | MD Anderson Cancer Center [mdanderson.org]
Pralsetinib Preclinical Off-Target Effects: A Technical Support Center
Welcome to the technical support center for researchers investigating the preclinical off-target effects of pralsetinib (BLU-667). This resource provides detailed information in a question-and-answer format to address common issues and guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our preclinical model (e.g., altered vascular morphology, hematopoietic abnormalities) after pralsetinib treatment. Could this be due to an off-target effect?
A1: Yes, it is possible. While pralsetinib is a highly selective RET inhibitor, preclinical studies have identified several off-target kinases that are inhibited at clinically relevant concentrations.[1] Observed toxicities in preclinical models and the adverse event profile in humans, such as hypertension and hematological abnormalities, have been linked to the off-target inhibition of kinases like VEGFR and JAK family members, respectively.[2]
Q2: Which kinases, other than RET, are known to be inhibited by pralsetinib in preclinical studies?
A2: In purified enzyme (biochemical) assays, pralsetinib has been shown to inhibit DDR1, TRKC, FLT3, JAK1-2, TRKA, VEGFR2, PDGFRB, and FGFR1 at concentrations that are clinically achievable.[1] The most well-characterized off-target activities are against VEGFR2, FGFR2, and JAK2.
Q3: How much more selective is pralsetinib for RET compared to its key off-targets?
A3: In cellular assays, pralsetinib demonstrates significant selectivity for RET. It has been shown to inhibit RET at concentrations approximately 14-fold lower than VEGFR2, 40-fold lower than FGFR2, and 12-fold lower than JAK2.[1]
Troubleshooting Guides
Issue 1: My non-RET-driven cell line shows unexpected sensitivity to pralsetinib.
-
Possible Cause: Your cell line may be dependent on a signaling pathway driven by one of pralsetinib's off-target kinases. For example, if the cell line relies on signaling through FGFR, VEGFR, or JAK pathways for survival and proliferation, off-target inhibition by pralsetinib could lead to reduced viability.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, confirm that the observed effect is not due to low-level, uncharacterized RET expression. Perform a sensitive Western blot for total and phosphorylated RET (Tyr1062).
-
Assess Off-Target Pathways: Use Western blotting to probe the phosphorylation status of key downstream effectors of suspected off-target kinases. For example:
-
VEGFR2: Phospho-PLCγ1 (Tyr783), Phospho-ERK1/2 (Thr202/Tyr204).
-
FGFR: Phospho-FRS2 (Tyr436), Phospho-ERK1/2.
-
JAK2: Phospho-STAT3 (Tyr705).
-
-
Rescue Experiment: Attempt to "rescue" the phenotype by providing the relevant ligand (e.g., VEGF-A, bFGF) to hyperactivate the suspected off-target pathway. A successful rescue would suggest on-target pathway engagement by the ligand, bypassing the inhibitor.
-
Issue 2: I am observing hypertension or vascular changes in my animal model.
-
Possible Cause: This is a known potential consequence of VEGFR2 inhibition.[2] Although pralsetinib is significantly more selective for RET, at therapeutic doses, it may still inhibit VEGFR2 sufficiently to cause vascular effects.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-ranging study to determine if the hypertensive effects are dose-dependent and correlate with plasma concentrations of pralsetinib.
-
Biomarker Analysis: Measure downstream biomarkers of VEGFR2 inhibition in plasma or tissue samples. This could include soluble VEGFR2 (sVEGFR2) levels or analysis of microvascular density in tumor or normal tissue via CD31 staining.
-
Comparative Study: If feasible, compare the effects of pralsetinib to a more potent, specific VEGFR2 inhibitor to contextualize the magnitude of the observed phenotype.
-
Data Summary Tables
Table 1: Pralsetinib On-Target and Key Off-Target Biochemical Potency
| Target Kinase | Biochemical IC₅₀ (nM) | Selectivity (Fold vs. WT RET) |
| Wild-Type RET | 0.4 | 1x |
| CCDC6-RET | 0.4 | 1x |
| RET M918T | 0.4 | 1x |
| RET V804L | 0.3 | ~1.3x |
| RET V804M | 0.4 | 1x |
| VEGFR2 | ~35-37 | ~88x-93x [3] |
| JAK1 | Data not specified | Data not specified |
| JAK2 | Data not specified | Data not specified |
| FGFR1 | Data not specified | Data not specified |
| FGFR2 | Data not specified | Data not specified |
| PDGFRβ | Data not specified | Data not specified |
| DDR1 | Data not specified | Data not specified |
| TRKA | Data not specified | Data not specified |
| TRKC | Data not specified | Data not specified |
| FLT3 | Data not specified | Data not specified |
Data compiled from multiple preclinical sources.[1]
Table 2: Pralsetinib Selectivity in Cellular Assays
| Target Kinase | Relative Cellular Inhibition (Fold-Potency vs. RET) |
| RET | 1x |
| VEGFR2 | ~14x less potent than RET |
| FGFR2 | ~40x less potent than RET |
| JAK2 | ~12x less potent than RET |
Source: Pralsetinib FDA Label.[1]
Key Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay
This protocol outlines the general procedure used to determine the biochemical IC₅₀ of pralsetinib against a panel of kinases.
-
Objective: To measure the direct inhibitory effect of pralsetinib on the enzymatic activity of purified kinases.
-
Methodology: Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay).
-
Procedure:
-
Kinase Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the purified kinase, a suitable kinase buffer, a specific peptide substrate, and MgCl₂.
-
Inhibitor Addition: Add pralsetinib at various concentrations (typically a 10-point serial dilution, e.g., from 1 µM down to picomolar concentrations). Include a DMSO-only control (vehicle).
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution, which includes a known concentration of unlabeled ATP (e.g., 200 µM) spiked with 33P-labeled ATP.[4][5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Unincorporated 33P-ATP is washed away.
-
Detection: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Convert radioactivity counts to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of pralsetinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular RET Phosphorylation Assay
-
Objective: To assess the potency of pralsetinib in inhibiting RET autophosphorylation within a cellular context.
-
Methodology: Western Blotting.
-
Procedure:
-
Cell Culture: Plate a RET-driven cancer cell line (e.g., TT cells for RET C634W or engineered Ba/F3 cells expressing a KIF5B-RET fusion) and allow them to adhere or stabilize overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Treat cells with a serial dilution of pralsetinib for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against phospho-RET (e.g., Tyr1062).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Normalization: Strip the membrane and re-probe for total RET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the phospho-RET signal to the total RET signal. Plot the normalized phospho-RET signal against the pralsetinib concentration to estimate the cellular IC₅₀.
-
Visualized Workflows and Pathways
Caption: Workflow for Preclinical Evaluation of Pralsetinib's Specificity.
Caption: Pralsetinib's Primary and Potential Off-Target Signaling Pathways.
References
Troubleshooting inconsistent IC50 values for BLU-667
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent IC50 values with BLU-667 (pralsetinib), a highly potent and selective RET kinase inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is BLU-667 and how does it work?
A1: BLU-667, also known as pralsetinib, is a next-generation, orally available small molecule inhibitor that potently and selectively targets the RET (Rearranged during Transfection) receptor tyrosine kinase.[2][3] Oncogenic alterations in the RET gene, such as fusions and point mutations, lead to constitutive activation of the kinase, driving the growth of certain cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][4] BLU-667 was specifically designed to inhibit both wild-type and mutated forms of RET, thereby blocking downstream signaling pathways and suppressing tumor growth.[2][3] In biochemical assays, BLU-667 has demonstrated subnanomolar potency against wild-type RET and common oncogenic RET alterations.[1][3]
Q2: I am observing significant variability in my BLU-667 IC50 values between experiments. What are the common causes?
A2: Inconsistent IC50 values are a common challenge in in vitro assays and can stem from a variety of factors. These can be broadly categorized into three areas:
-
Cell Line and Culture Conditions:
-
Cell Line Integrity: Ensure your cell lines are obtained from a reputable source, have a low passage number, and are routinely tested for mycoplasma contamination. Genetic drift can occur at high passages, altering the sensitivity of the cells to the drug.
-
Cell Health and Confluency: Use cells that are in the exponential growth phase. Over-confluent or stressed cells may exhibit altered responses to treatment.
-
Inconsistent Seeding Density: Uneven cell numbers per well can dramatically affect the results.
-
-
Compound and Reagent Handling:
-
Compound Integrity: Verify the purity and stability of your BLU-667 stock. Improper storage can lead to degradation.
-
Solubility Issues: Ensure that BLU-667 is fully dissolved in the solvent (e.g., DMSO) before preparing serial dilutions in your culture medium. Precipitation of the compound will lead to inaccurate concentrations.
-
Reagent Variability: Use consistent lots of media, serum (e.g., FBS), and assay reagents. Different batches of serum can contain varying levels of growth factors that may influence cell growth and drug sensitivity.
-
-
Assay Protocol and Data Analysis:
-
ATP Concentration (for biochemical assays): For ATP-competitive inhibitors like BLU-667, the measured IC50 value is highly dependent on the ATP concentration in the assay.[5][6]
-
Incubation Time: The duration of drug exposure can influence the observed IC50 value.
-
Pipetting Accuracy: Calibrate your pipettes regularly to ensure accurate dispensing of the compound and reagents.
-
Data Analysis: Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[6]
-
Q3: How different can I expect the IC50 values to be between a biochemical assay and a cell-based assay?
A3: It is common to observe a difference in IC50 values between biochemical and cell-based assays.[5] IC50 values from biochemical assays, which use purified enzymes, are often lower (i.e., more potent) than those from cell-based assays. This is because in a cellular context, factors such as cell permeability, drug efflux, off-target effects, and the much higher physiological ATP concentrations within cells can influence the apparent potency of the inhibitor.[5][7]
Data Presentation
Table 1: Biochemical IC50 Values of BLU-667 Against Wild-Type and Mutant RET
| RET Alteration | Biochemical IC50 (nM) |
| Wild-Type RET | 0.4[1][3] |
| CCDC6-RET | 0.4[1] |
| RET M918T | 0.4[1] |
| RET V804L | 0.4 |
| RET V804M | 0.4 |
Data compiled from multiple sources.[1][3][8]
Table 2: Cell Proliferation IC50 Values of BLU-667 in Various RET-Altered Cell Lines
| Cell Line | Cancer Subtype | RET Alteration | BLU-667 IC50 (nM) |
| Ba/F3 | Engineered | KIF5B-RET | 16.5[9] |
| LC2/ad | NSCLC | CCDC6-RET | 3.7[9] |
| TT | MTC | RET C634W | - |
| MZ-CRC-1 | MTC | RET M918T | - |
Note: Specific IC50 values for TT and MZ-CRC-1 cells were not consistently reported in the searched literature, but these cell lines are commonly used in the study of RET inhibitors.
Table 3: Fold Change in BLU-667 IC50 in BaF3 Cells with Acquired Resistance Mutations
| RET Mutation | Pralsetinib (BLU-667) IC50 Fold Change |
| L730V/I | 58-61[10] |
| G810C | >18[11] |
| G810S | >18[11] |
Experimental Protocols
Detailed Protocol for IC50 Determination using a Cell-Based Viability Assay (e.g., MTT Assay)
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your specific cell line and experimental conditions.
Materials:
-
RET-altered cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BLU-667 (pralsetinib)
-
DMSO (cell culture grade)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in their exponential growth phase. b. Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of BLU-667 in DMSO. b. Perform a serial dilution of the BLU-667 stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a concentration range that spans at least 3-4 orders of magnitude around the expected IC50. c. Include a vehicle control (medium with the same final concentration of DMSO as the highest BLU-667 concentration) and a no-cell control (medium only for background measurement). d. Carefully remove the medium from the wells and add 100 µL of the prepared BLU-667 dilutions or vehicle control to the respective wells. e. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12][13] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12] c. Carefully remove the medium containing MTT. d. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Subtract the background absorbance (from the no-cell control wells). c. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represents 100% viability). d. Plot the percentage of viability against the logarithm of the BLU-667 concentration. e. Use a non-linear regression analysis with a sigmoidal dose-response model (four-parameter logistic curve) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this purpose.
Mandatory Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of BLU-667.
Caption: Troubleshooting workflow for inconsistent BLU-667 IC50 values.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. blueprintmedicines.com [blueprintmedicines.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Managing Pralsetinib-Induced Hepatotoxicity In Vitro
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for managing pralsetinib-induced hepatotoxicity in in vitro models.
Pralsetinib is a selective inhibitor of the rearranged during transfection (RET) tyrosine kinase.[1] While it is an effective cancer therapy, it has been associated with hepatotoxicity, characterized by elevated serum aminotransferase levels.[1] Understanding and managing this toxicity in vitro is crucial for preclinical safety assessment and mechanistic studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of pralsetinib-induced hepatotoxicity?
A1: The exact mechanism of pralsetinib-induced hepatotoxicity is not fully elucidated. However, it is known to be metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4.[1] This metabolism can lead to the formation of reactive metabolites that may contribute to cellular stress. The observed pattern of liver enzyme elevations in clinical settings suggests a degree of direct, low-level hepatotoxicity.[1] Potential contributing factors that can be investigated in vitro include oxidative stress and mitochondrial dysfunction.
Q2: Which in vitro models are recommended for studying pralsetinib hepatotoxicity?
A2: Several in vitro models can be utilized:
-
HepG2 Cells: A human hepatoma cell line that is readily available and commonly used for initial cytotoxicity screening.
-
HepaRG Cells: A human hepatic progenitor cell line that can differentiate into hepatocytes and biliary-like cells. HepaRG cells express higher levels of CYP enzymes compared to HepG2 cells, making them more suitable for studying metabolism-dependent toxicity.
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity studies due to their physiological relevance. However, they are more expensive and have a shorter lifespan in culture.
-
3D Spheroid Cultures: These models, using cell lines like HepG2 or HepaRG, better mimic the in vivo liver microenvironment and are suitable for longer-term toxicity studies.
Q3: What are the key assays to assess pralsetinib-induced hepatotoxicity in vitro?
A3: A multi-parametric approach is recommended:
-
Cell Viability Assays: To determine the concentration-dependent toxicity of pralsetinib (e.g., MTT, MTS, or LDH release assays).
-
Reactive Oxygen Species (ROS) Detection: To measure oxidative stress, a potential mechanism of drug-induced liver injury.
-
Mitochondrial Membrane Potential (MMP) Assays: To assess mitochondrial function, as mitochondrial dysfunction is a common pathway for drug-induced hepatotoxicity.
-
Apoptosis Assays: To determine if cell death is occurring through programmed cell death pathways (e.g., caspase activity assays).
-
Measurement of Liver Enzymes: While more common in in vivo studies, activity of enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) can also be measured in cell culture supernatants as indicators of cytotoxicity.
Data Presentation
Table 1: Example IC50 Values of Tyrosine Kinase Inhibitors in Liver Cell Lines
| Tyrosine Kinase Inhibitor | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Lapatinib | HepG2 | ATP Assay | 24 | 17.3 |
| Lapatinib | HepaRG | ATP Assay | 24 | 36.8 |
| Sunitinib | L02 (human normal hepatocyte) | Cell Viability | 24 | Not specified |
Data for Lapatinib from[2]. Sunitinib data from[3].
Table 2: Clinical Hepatotoxicity Profile of Pralsetinib
| Adverse Event | Frequency in Clinical Trials | Onset | Management |
| ALT Elevation | Up to 41% of patients | Median of 22 days | Dose modification or discontinuation |
| AST Elevation | Not specified | Not specified | Dose modification or discontinuation |
| Serious Hepatic Adverse Events | 2.1% of patients | Not specified | Discontinuation in 0.8% of patients |
Data from[1].
Experimental Protocols
Here are detailed methodologies for key experiments to investigate pralsetinib-induced hepatotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
HepG2 or HepaRG cells
-
Complete cell culture medium
-
Pralsetinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 or HepaRG cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of pralsetinib in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of pralsetinib. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
Materials:
-
H₂DCFDA stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of pralsetinib for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm HBSS. Add 100 µL of H₂DCFDA working solution (typically 5-10 µM in HBSS) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells once with HBSS. Add 100 µL of HBSS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Express the results as a fold change in fluorescence relative to the vehicle control.
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
TMRE stock solution (in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Complete cell culture medium
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of pralsetinib for the desired time.
-
TMRE Staining: Add TMRE to the culture medium to a final concentration of 100-200 nM.
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Fluorescence Measurement: Without washing, measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~549 nm and emission at ~575 nm.
-
Data Analysis: A decrease in fluorescence intensity indicates mitochondrial depolarization. Express results as a percentage of the vehicle control.
Protocol 4: Caspase-3/7 Activity Assay
This protocol uses a commercially available kit that measures the cleavage of a fluorogenic substrate.
Materials:
-
Caspase-3/7 assay kit (containing substrate and lysis buffer)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with pralsetinib as described in the cell viability protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Cell Lysis and Substrate Addition: Add an equal volume of the prepared caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence indicates caspase-3/7 activation. Express results as a fold change relative to the vehicle control.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
-
Possible Cause: Uneven cell seeding, edge effects in the plate, or compound precipitation.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix gently after seeding to ensure even distribution.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
-
Check the solubility of pralsetinib in your culture medium at the highest concentration. If precipitation is observed, consider using a lower concentration range or a different solvent system (with appropriate vehicle controls).
-
Issue 2: High Background Fluorescence in ROS Assays
-
Possible Cause: Autofluorescence of the compound, phenol red in the medium, or spontaneous oxidation of the probe.
-
Solution:
-
Run a cell-free control with pralsetinib and the probe to check for compound autofluorescence.
-
Use phenol red-free medium for the assay.
-
Prepare fresh probe working solutions immediately before use and protect them from light.
-
Issue 3: No Change in Mitochondrial Membrane Potential with Positive Control (FCCP)
-
Possible Cause: Insufficient concentration or incubation time of FCCP, or unhealthy cells.
-
Solution:
-
Optimize the FCCP concentration and incubation time for your cell type.
-
Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Issue 4: Inconsistent Results in Caspase Assays
-
Possible Cause: Cell confluence, timing of measurement, or inappropriate cell lysis.
-
Solution:
-
Perform the assay on sub-confluent cells, as over-confluent cells may undergo spontaneous apoptosis.
-
Caspase activation is a transient event. Perform a time-course experiment to identify the optimal time point for measurement after pralsetinib treatment.
-
Ensure complete cell lysis as per the kit's instructions to release all caspases.
-
Visualizations
Signaling Pathways
Pralsetinib is a potent inhibitor of the RET tyrosine kinase. Aberrant RET signaling can activate several downstream pathways that are implicated in cell survival and proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[4] While the direct link between RET inhibition and hepatotoxicity is not fully established, off-target effects or downstream consequences of sustained pathway inhibition could contribute to cellular stress. Some studies also suggest a potential off-target effect of pralsetinib on the JAK/STAT pathway.[5][6]
Caption: Potential signaling pathways affected by pralsetinib.
Experimental Workflow
Caption: General workflow for in vitro assessment of pralsetinib hepatotoxicity.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Pralsetinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sunitinib induced hepatotoxicity in L02 cells via ROS-MAPKs signaling pathway [frontiersin.org]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A double-edged sword: unusual multiple severe infections with pralsetinib: a case report and literature review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Pralsetinib in DMSO: A Technical Guide for Researchers
Quick Reference Data
For your convenience, the following tables summarize the key quantitative data regarding the solubility and stability of pralsetinib in DMSO.
Table 1: Solubility of Pralsetinib in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Considerations |
| DMSO | ≥ 100[1][2][3][4] | ≥ 187.4[1][2][3] | Use of fresh, moisture-free DMSO is critical as hygroscopic DMSO can significantly reduce solubility.[1][4][5] Sonication or gentle heating may be required to achieve complete dissolution.[5][6] |
| DMSO | 126.25[6] | 236.6[6] | Sonication is recommended.[6] |
Table 2: Stability of Pralsetinib in DMSO Solution
| Storage Temperature | Storage Duration | Recommendations |
| -20°C | Up to 1 year[3][4][5] | Aliquot to avoid repeated freeze-thaw cycles.[5][7] |
| -80°C | Up to 2 years[3][5] | Preferred for long-term storage. Aliquotting is highly recommended.[5][7] |
Experimental Protocols
Protocol 1: Preparation of a Pralsetinib Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution of pralsetinib in DMSO.
Materials:
-
Pralsetinib powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Aseptic Handling: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing Pralsetinib: Accurately weigh the desired amount of pralsetinib powder.
-
Adding DMSO: Add the calculated volume of fresh, anhydrous DMSO to the pralsetinib powder to achieve the desired concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for short intervals or warm it gently in a water bath (not exceeding 40°C) until the solution is clear.[5][6]
-
Aliquoting: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles.[5][7]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3][4][5]
Visual Guides and Workflows
The following diagrams illustrate key processes and logical workflows relevant to working with pralsetinib.
Caption: Pralsetinib inhibits the RET tyrosine kinase, blocking downstream signaling pathways.
Caption: A logical workflow for troubleshooting common solubility issues with pralsetinib in DMSO.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the maximum solubility of pralsetinib in DMSO?
Pralsetinib is highly soluble in DMSO, with reported concentrations of at least 100 mg/mL (187.4 mM).[1][2][3][4] Some sources indicate a solubility of up to 126.25 mg/mL (236.6 mM).[6]
Q2: My pralsetinib is not dissolving completely in DMSO. What should I do?
First, ensure you are using fresh, anhydrous DMSO, as absorbed moisture can significantly decrease solubility.[1][4][5] If the issue persists, you can try sonicating the solution or gently warming it to aid dissolution.[5][6]
Q3: How should I store my pralsetinib stock solution in DMSO?
For optimal stability, it is recommended to store pralsetinib stock solutions in aliquots at -80°C for up to two years or at -20°C for up to one year.[3][4][5] It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[5][7]
Q4: Can I store my pralsetinib stock solution at 4°C?
While short-term storage of the powder at 4°C for up to two years is mentioned by some suppliers, it is generally not recommended to store DMSO stock solutions at 4°C for extended periods due to the risk of precipitation and degradation.[3] Freezing at -20°C or -80°C is the preferred method for preserving the integrity of the solution.
Q5: What should I do if I observe precipitation in my stock solution after thawing?
If you observe precipitation upon thawing, you can try to redissolve the compound by gently warming the vial and vortexing. If the precipitate does not dissolve, it may indicate that the solution has become supersaturated or that the compound has degraded. In such cases, it is advisable to prepare a fresh stock solution.
Q6: Is it necessary to filter-sterilize the pralsetinib-DMSO stock solution?
DMSO is a powerful solvent that is generally considered self-sterilizing at high concentrations. However, for cell culture experiments, it is good practice to prepare the stock solution under aseptic conditions. If filter sterilization is deemed necessary, use a PTFE (polytetrafluoroethylene) syringe filter that is compatible with DMSO.
Disclaimer: The information provided in this technical support guide is for research purposes only and is not intended for clinical or diagnostic use. Always refer to the manufacturer's product datasheet for the most up-to-date information and safety precautions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pralsetinib | c-RET | TargetMol [targetmol.com]
- 7. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Investigating Bypass Signaling in BLU-667 Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bypass signaling pathways in cancer cell lines resistant to the RET inhibitor BLU-667 (pralsetinib).
Frequently Asked Questions (FAQs)
Q1: What are the known bypass signaling pathways that contribute to BLU-667 resistance?
A1: Acquired resistance to BLU-667 can occur through the activation of bypass signaling pathways that reactivate downstream signaling independently of RET. The most commonly reported bypass mechanisms include:
-
MET Amplification: Increased copy number of the MET gene can lead to the overproduction and activation of the MET receptor tyrosine kinase. This reactivates downstream pathways like the MAPK and PI3K/AKT pathways, promoting cell survival and proliferation despite RET inhibition.[1][2][3]
-
MAPK Pathway Reactivation: Even with RET effectively inhibited by BLU-667, cancer cells can develop mechanisms to reactivate the MAPK pathway (RAS-RAF-MEK-ERK).[4][5] This can be due to upstream signaling from other receptor tyrosine kinases (RTKs) or mutations in components of the MAPK cascade itself.
Q2: How can I generate BLU-667 resistant cell lines in the lab?
A2: Generating resistant cell lines is a crucial first step. The standard method involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of BLU-667 over several weeks to months. This process selects for cells that develop resistance mechanisms.[6] A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What is a typical fold-increase in IC50 that I should expect for a resistant cell line?
A3: The fold-increase in the half-maximal inhibitory concentration (IC50) can vary depending on the cell line and the specific resistance mechanism. However, a significant increase, often in the range of 10-fold or higher, is a good indicator of acquired resistance.[6] It is essential to compare the IC50 of the resistant line to the parental cell line cultured in parallel without the drug.
Q4: My CRISPR screen to identify resistance genes is not working. What are some common troubleshooting steps?
A4: CRISPR screens are powerful but can be technically challenging. Common issues include low editing efficiency, problems with library representation, and difficulty interpreting the results. A detailed troubleshooting guide for CRISPR-based screens is provided below. Key considerations include optimizing sgRNA design, ensuring efficient delivery of Cas9 and the sgRNA library, and using appropriate selection pressures.[7][8][9][10]
Q5: I see MET amplification in my resistant cells. What are the downstream consequences?
A5: MET amplification leads to the activation of downstream signaling pathways, most notably the PI3K/AKT and MAPK pathways.[1][2] This bypasses the need for RET signaling to drive cell proliferation and survival. You can confirm this by performing Western blot analysis to check for increased phosphorylation of key downstream effectors like AKT and ERK.
Troubleshooting Guides
Generating BLU-667 Resistant Cell Lines
| Problem | Possible Cause | Troubleshooting Steps |
| Widespread Cell Death | Drug concentration increased too quickly. | Reduce the BLU-667 concentration to the previous survivable level and allow cells to recover before attempting a more gradual dose escalation. |
| No Increase in IC50 | Insufficient selection pressure or time. | Continue culturing cells with the current BLU-667 concentration for a longer duration. Ensure the drug is replenished with each media change. |
| Loss of Resistant Phenotype | Discontinuation of drug exposure. | Maintain a low dose of BLU-667 in the culture medium to ensure the resistant population is maintained. |
| Contamination | Common issue with long-term cell culture. | Regularly check for mycoplasma contamination. Practice sterile cell culture techniques meticulously. |
Western Blot Analysis of MAPK Pathway Activation
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or No Signal | Low protein expression or issues with antibodies. | Increase the amount of protein loaded. Optimize primary and secondary antibody concentrations. Ensure antibodies are validated for the target and species.[11][12][13] |
| High Background | Non-specific antibody binding or insufficient blocking. | Optimize blocking conditions (e.g., extend blocking time, try a different blocking agent like BSA or non-fat milk).[11][12] Ensure thorough washing steps.[13] |
| Multiple Non-Specific Bands | Antibody cross-reactivity or protein degradation. | Use a more specific primary antibody. Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer.[13] |
| Inconsistent Loading | Inaccurate protein quantification. | Use a reliable protein quantification assay (e.g., BCA) and ensure equal loading amounts. Always normalize to a loading control like GAPDH or β-actin. |
Fluorescence In Situ Hybridization (FISH) for MET Amplification
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or No Signal | Poor probe hybridization or sample quality. | Optimize probe concentration and hybridization time/temperature.[14] Ensure FFPE slides are properly deparaffinized and pretreated. |
| High Background/Autofluorescence | Incomplete removal of unbound probe or tissue autofluorescence. | Increase the stringency of post-hybridization washes.[14] Use appropriate filters on the microscope to minimize autofluorescence. |
| Uneven or Patchy Signal | Inconsistent probe application or tissue artifacts. | Ensure the probe is evenly distributed across the tissue section.[14] Avoid areas with necrosis or folding. |
| Difficulty in Scoring | Overlapping nuclei or weak signals. | Score only in areas with well-defined, non-overlapping nuclei. If signals are weak, consider signal amplification techniques.[15] |
Co-Immunoprecipitation (Co-IP) for Protein Interactions
| Problem | Possible Cause | Troubleshooting Steps |
| No "Prey" Protein Detected | Weak or transient interaction; incorrect buffer conditions. | Consider cross-linking proteins before lysis. Optimize lysis and wash buffers to be less stringent (e.g., lower salt and detergent concentrations).[16] |
| High Non-Specific Binding | Proteins binding to the beads or antibody non-specifically. | Pre-clear the lysate with beads before adding the primary antibody.[17] Use a high-quality, specific antibody for the "bait" protein. |
| "Bait" Protein Not Pulled Down | Inefficient antibody binding or antibody blocked by protein tag. | Ensure the antibody is validated for immunoprecipitation. If using a tagged protein, ensure the tag is accessible to the antibody. |
| Antibody Heavy/Light Chains Obscuring Results | Eluted antibody chains run at ~50 kDa and ~25 kDa on the gel. | Use a secondary antibody that specifically recognizes the native primary antibody and not the denatured chains. Alternatively, cross-link the antibody to the beads. |
Quantitative Data Summary
Table 1: Representative IC50 Fold-Change in BLU-667 Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold-Change | Potential Resistance Mechanism |
| LC-2/ad-BluR | ~50 | >5000 | >100 | EGFR/MAPK pathway activation[18] |
| MTC-TT-PralR | ~10 | ~150 | 15 | Hedgehog/GLI pathway activation[19] |
Table 2: Frequency of MET Amplification in RET-Fusion Positive NSCLC with Acquired Resistance to RET TKIs
| Study | Number of Patients | Patients with MET Amplification | Percentage |
| Lin et al. (2020) | 20 | 3 | 15%[19] |
| Rosen et al. (2021) | 12 | 2 | 17%[19] |
Experimental Protocols
Protocol 1: Generation of BLU-667 Resistant Cell Lines
-
Determine Parental IC50: Culture the parental cancer cell line and determine the IC50 of BLU-667 using a cell viability assay (e.g., CellTiter-Glo®).
-
Initial Drug Exposure: Begin by treating the parental cells with BLU-667 at a concentration equal to the IC10-IC20.
-
Culture and Monitoring: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells are proliferating steadily, gradually increase the concentration of BLU-667 (e.g., 1.5-2 fold increase).
-
Repeat Cycles: Continue this cycle of adaptation and dose escalation for several months.
-
Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance. A stable, significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various passages.
Protocol 2: Western Blot for MAPK Pathway Activation
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Protocol 3: Fluorescence In Situ Hybridization (FISH) for MET Amplification
-
Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) cell blocks of both parental and resistant cells.
-
Slide Preparation: Cut 4-5 µm sections and mount them on positively charged slides.
-
Deparaffinization and Pretreatment: Deparaffinize the slides and perform heat-induced epitope retrieval.
-
Probe Hybridization: Apply a dual-color FISH probe set for the MET gene (e.g., red) and the chromosome 7 centromere (CEP7, e.g., green). Denature the probe and target DNA and hybridize overnight.
-
Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides.
-
Imaging and Analysis: Using a fluorescence microscope, score at least 50-100 non-overlapping nuclei. Determine the average copy number of MET and CEP7 per cell and calculate the MET/CEP7 ratio. A ratio of ≥2.0 is typically considered amplification.
Visualizations
Caption: Bypass signaling in BLU-667 resistant cells.
Caption: Workflow for investigating BLU-667 resistance.
References
- 1. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FISH MET Amplification | Quest Diagnostics [questdiagnostics.com]
- 4. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YAP in MAPK pathway targeted therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to Accurately Interpret CRISPR Screening Data - CD Genomics [cd-genomics.com]
- 8. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 13. bosterbio.com [bosterbio.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. agilent.com [agilent.com]
- 16. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 17. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. AP1-mediated reprogramming of EGFR expression triggers resistance to BLU-667 and LOXO-292 in RET-rearranged tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pralsetinib and RET Solvent Front Mutations
This technical support guide provides researchers, scientists, and drug development professionals with information on the impact of RET solvent front mutations on the efficacy of pralsetinib. The content is structured to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pralsetinib?
Pralsetinib is a highly potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Under normal physiological conditions, the RET signaling pathway plays a crucial role in cell growth, differentiation, and survival.[3] However, in certain cancers, genetic alterations such as RET fusions (e.g., KIF5B-RET, CCDC6-RET) or point mutations can lead to constitutive, ligand-independent activation of the RET kinase.[1][4] This aberrant activation drives uncontrolled cell proliferation through downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1][3] Pralsetinib functions by binding to the ATP-binding site within the RET kinase domain, thereby preventing the phosphorylation of RET and its downstream targets.[1] This targeted inhibition effectively blocks the signaling pathways responsible for tumor growth and survival in RET-driven malignancies.[1]
Q2: What are RET solvent front mutations and why are they significant?
RET solvent front mutations are genetic alterations that occur in the region of the RET kinase domain that is exposed to the solvent. The most frequently reported solvent front mutations associated with pralsetinib resistance are located at the G810 residue, including G810C, G810S, and G810R.[5][6] These mutations are significant because they can emerge in patients initially responding to pralsetinib or other selective RET inhibitors like selpercatinib, leading to acquired resistance.[6][7]
Q3: How do RET solvent front mutations affect pralsetinib efficacy?
Structural studies have revealed that pralsetinib has an unconventional binding mode to the RET kinase.[5][8] Unlike many other tyrosine kinase inhibitors, it does not rely on interacting with the gatekeeper residue (V804), making it effective against gatekeeper mutations.[7][9] However, this unique binding conformation makes it vulnerable to alterations in the solvent front region.[10][11] Mutations at the G810 residue are predicted to cause steric hindrance, physically clashing with the methylpyrimidine ring of pralsetinib and thereby preventing the drug from binding effectively to the kinase.[8] This reduced binding affinity leads to a decrease in the inhibitory activity of pralsetinib, allowing the RET kinase to remain active and drive cancer cell proliferation despite treatment.[6][12]
Q4: Are there other mutations that can confer resistance to pralsetinib?
Yes, in addition to solvent front mutations at G810, other mutations have been identified that can lead to pralsetinib resistance. These include mutations in the hinge region (e.g., Y806C/N) and the "roof" region of the ATP-binding site (e.g., L730V/I).[7][9][13] The L730V/I mutations, in particular, have been shown to confer significant resistance to pralsetinib while having a lesser effect on the efficacy of selpercatinib.[9][13]
Troubleshooting Guide
Problem: Pralsetinib is showing reduced efficacy in our cell-based assays with a previously sensitive RET-fusion cell line.
Possible Cause: The cell line may have developed acquired resistance to pralsetinib through secondary mutations in the RET kinase domain.
Troubleshooting Steps:
-
Sequence the RET Kinase Domain: Perform genomic DNA sequencing of the resistant cell line to identify potential mutations. Pay close attention to the solvent front (G810), hinge (Y806), and roof (L730) regions.[5][13]
-
Perform a Dose-Response Curve: Conduct a new dose-response experiment to determine the IC50 of pralsetinib in the suspected resistant cell line and compare it to the parental, sensitive cell line. A significant shift in the IC50 would confirm resistance.
-
Evaluate Downstream Signaling: Use immunoblotting to assess the phosphorylation status of RET and downstream signaling proteins (e.g., ERK, AKT) in the presence of varying concentrations of pralsetinib. Persistent phosphorylation in the treated resistant cells would indicate a lack of target inhibition.[12]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of pralsetinib against various RET mutations.
Table 1: Pralsetinib IC50 Values for RET Solvent Front and Other Mutations
| RET Fusion/Mutation | Pralsetinib IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| KIF5B-RET (Wild-Type) | 4.2 | 1.0 | [5] |
| KIF5B-RET G810C | 295.2 | 70.3 | [5] |
| KIF5B-RET G810S | 167.9 | 40.0 | [5] |
| KIF5B-RET G810R | 274.3 | 65.3 | [5] |
| KIF5B-RET L730V | 243.6 | 58.0 | [13] |
| KIF5B-RET L730I | 256.2 | 61.0 | [13] |
| KIF5B-RET Y806C | 158.8 | 37.8 | [5] |
| KIF5B-RET Y806N | 134.3 | 32.0 | [5] |
| KIF5B-RET V738A | 75.5 | 18.0 | [5] |
Data are derived from BaF3 cell proliferation assays.
Experimental Protocols
1. Cell-Based Proliferation Assay to Determine IC50
-
Cell Line: BaF3 cells engineered to express KIF5B-RET fusions (wild-type or mutant).[14]
-
Methodology:
-
Seed BaF3 cells in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of pralsetinib for 72 hours.
-
Assess cell viability using a commercially available reagent (e.g., CellTiter-Glo®).
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. Immunoblotting for RET Signaling Pathway Analysis
-
Methodology:
-
Culture BaF3 cells expressing the RET fusion of interest.
-
Treat the cells with various concentrations of pralsetinib for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[12]
-
Visualizations
Caption: RET signaling pathway and the inhibitory action of pralsetinib.
Caption: Troubleshooting workflow for suspected pralsetinib resistance.
References
- 1. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 2. Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pralsetinib: Treatment of metastatic RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. blueprintmedicines.com [blueprintmedicines.com]
Welcome to the technical support center for BLU-667 (pralsetinib), a potent and selective RET inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential adverse events during in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help ensure the successful execution of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is BLU-667 and what is its mechanism of action?
A1: BLU-667, also known as pralsetinib, is a next-generation, oral, highly selective and potent inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, such as fusions and mutations, can lead to uncontrolled activation of downstream signaling pathways, driving the growth of various cancers.[3] BLU-667 is designed to specifically target these oncogenic RET alterations, thereby inhibiting tumor growth.[4] Preclinical studies have shown that BLU-667 is significantly more potent and selective for RET compared to multi-kinase inhibitors, with minimal inhibition of other kinases like VEGFR2, which is often associated with off-target toxicities.[4][5]
Q2: What are the most common adverse events observed with BLU-667 in in vivo studies?
A2: Based on preclinical and clinical data, the most commonly observed adverse events associated with BLU-667 (pralsetinib) include hypertension, hematologic toxicities (neutropenia, anemia, lymphopenia), and hepatotoxicity (elevated liver enzymes).[2][6][7] Other reported side effects include constipation, diarrhea, fatigue, and potential for interstitial lung disease (ILD)/pneumonitis.[2][6][7] While many of these are manageable, it is crucial to have a robust monitoring plan in place.
Q3: How should I establish a toxicity monitoring plan for my in vivo study with BLU-667?
A3: A comprehensive toxicity monitoring plan is essential for any in vivo study involving BLU-667. The following are key components to include:
-
Daily Clinical Observations: Carefully observe the animals daily for any changes in general well-being, including posture, activity levels, grooming, and food/water intake.
-
Body Weight Measurement: Measure and record the body weight of each animal at least twice a week. If weight loss is observed, daily measurements are recommended. A significant weight loss (e.g., >15%) may necessitate intervention.
-
Blood Pressure Monitoring: Given that hypertension is a known on-target effect of RET inhibition, regular blood pressure monitoring is advised, especially at the beginning of the study and after any dose adjustments.
-
Clinical Pathology: Periodic blood collection for complete blood counts (CBC) and serum biochemistry panels is crucial to monitor for hematologic toxicities and changes in liver enzyme levels.
Troubleshooting Guides
This section provides specific guidance for managing common adverse events that may be encountered during your in vivo experiments with BLU-667.
Issue 1: Elevated Blood Pressure (Hypertension)
Question: I've observed a significant increase in the blood pressure of my experimental animals after initiating BLU-667 treatment. What should I do?
Answer:
Hypertension is a recognized adverse event associated with BLU-667.[2][6] Proper management is crucial to maintain the integrity of your study.
Experimental Protocol: Blood Pressure Monitoring in Rodents
A common non-invasive method for measuring blood pressure in rodents is tail-cuff plethysmography.
-
Acclimatization: Acclimate the animals to the restraining device and the tail cuff for several days before starting the measurements to minimize stress-induced hypertension.
-
Procedure: Place the animal in the restrainer and attach the tail cuff. The system will automatically inflate and deflate the cuff to measure systolic and diastolic blood pressure.
-
Frequency: Monitor blood pressure at baseline (before starting treatment), once a week for the first month of treatment, and then bi-weekly or as clinically indicated.
Mitigation Strategies:
-
Dose Modification: If a persistent and significant increase in blood pressure is observed, consider a dose reduction of BLU-667. A stepwise dose reduction of 25-50% can be implemented.
-
Supportive Care: In some cases, and in consultation with a veterinarian, anti-hypertensive medications may be considered, although this can introduce a confounding variable to your study.
-
Data Interpretation: It is important to differentiate between a true pharmacological effect and stress-induced hypertension. Ensure proper acclimatization and handling of the animals.
Issue 2: Hematologic Toxicities (Neutropenia, Anemia, Lymphopenia)
Question: My routine blood analysis shows a significant decrease in neutrophil, red blood cell, or lymphocyte counts in the BLU-667 treated group. How should I proceed?
Answer:
Hematologic toxicities are among the most common grade 3/4 adverse events reported for pralsetinib.[3] Careful monitoring and management are necessary.
Experimental Protocol: Blood Collection and Analysis
-
Blood Collection: Collect a small volume of blood (typically 50-100 µL) via a suitable method (e.g., saphenous vein, tail vein) for a complete blood count (CBC).
-
Frequency: Perform a baseline CBC before the start of treatment. Monitor CBCs every two weeks for the first two months of the study, and then monthly thereafter.
-
Analysis: Use an automated hematology analyzer to determine the counts of neutrophils, red blood cells, and lymphocytes.
Mitigation Strategies:
-
Dose Interruption: For severe cytopenias (e.g., Grade 3 or 4), a temporary interruption of BLU-667 dosing ("drug holiday") for 3-7 days is recommended to allow for bone marrow recovery.
-
Dose Reduction: Once the blood counts have recovered to a safe level (e.g., Grade 1 or baseline), treatment can be resumed at a reduced dose (e.g., 50% of the previous dose).
-
Supportive Care: In cases of severe anemia, supportive measures may be required and should be discussed with a veterinarian.
Issue 3: Elevated Liver Enzymes (Hepatotoxicity)
Question: I have detected a significant increase in ALT and/or AST levels in the serum of animals treated with BLU-667. What steps should I take?
Answer:
Increases in liver enzymes have been reported with pralsetinib treatment.[6][7] Monitoring liver function is a critical aspect of managing this potential toxicity.
Experimental Protocol: Liver Function Monitoring
-
Blood Collection: Collect a small volume of blood for serum biochemistry analysis.
-
Frequency: Measure baseline ALT and AST levels before initiating treatment. Monitor these enzymes every two weeks for the first two months, and then monthly.
-
Analysis: Use a chemistry analyzer to determine the serum concentrations of ALT and AST.
Mitigation Strategies:
-
Dose Interruption: For significant elevations in liver enzymes (e.g., >3-5 times the upper limit of normal), temporarily withhold BLU-667 treatment.
-
Dose Reduction: After liver enzyme levels have returned to baseline or a non-significant level, consider resuming treatment at a lower dose.
-
Histopathology: At the end of the study, it is advisable to collect liver tissue for histopathological analysis to correlate biochemical findings with any morphological changes.
Quantitative Data Summary
The following tables summarize key adverse events and recommended dose modifications for pralsetinib based on clinical data, which can be adapted for preclinical studies.
Table 1: Common BLU-667 (Pralsetinib) Related Adverse Events (All Grades, %)
| Adverse Event | Pralsetinib |
| Hypertension | 35% |
| Increased AST | 49% |
| Increased ALT | 37% |
| Anemia | 35% |
| Constipation | 26% |
| Fatigue | >25% |
| Diarrhea | >25% |
| Neutropenia | Not specified |
| Lymphopenia | Not specified |
Data compiled from clinical trial information.[6][8]
Table 2: Proposed Dose Modification Guidelines for Preclinical Studies
| Adverse Event Severity (Grade) | Recommended Action |
| Grade 2 | Continue treatment with increased monitoring. Consider dose reduction if persistent. |
| Grade 3 | Withhold BLU-667 until recovery to Grade 1 or baseline. Resume at a reduced dose. |
| Grade 4 | Permanently discontinue BLU-667 treatment. |
Grading should be based on appropriate preclinical toxicity criteria (e.g., VCOG-CTCAE).
Visualizations
Signaling Pathway
Caption: BLU-667 inhibits constitutively active RET, blocking downstream signaling pathways.
Experimental Workflow
Caption: A workflow for monitoring and managing adverse events during in vivo studies.
Logical Relationship
Caption: A decision tree for managing BLU-667-related adverse events based on severity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery, preclinical development, and clinical application of pralsetinib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Precision Targeted Therapy with BLU-667 for RET-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine Kinase Inhibitors (TKIs) - WSAVA 2014 Congress - VIN [vin.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
Validation & Comparative
Pralsetinib vs. Selpercatinib: A Comparative Guide on Efficacy in RET-Mutant Medullary Thyroid Cancer
A detailed analysis of two leading selective RET inhibitors for researchers and drug development professionals.
In the landscape of targeted therapies for RET-mutant medullary thyroid cancer (MTC), two highly selective RET tyrosine kinase inhibitors, pralsetinib and selpercatinib, have emerged as pivotal treatments. Both drugs have demonstrated significant clinical activity and have received regulatory approvals, offering new hope for patients with this rare and aggressive malignancy. This guide provides an objective comparison of their efficacy, supported by data from their respective registrational clinical trials, the ARROW trial for pralsetinib and the LIBRETTO-001 trial for selpercatinib.
Mechanism of Action: Targeting the RET Signaling Pathway
Both pralsetinib and selpercatinib are potent and selective inhibitors of the rearranged during transfection (RET) receptor tyrosine kinase.[1] Activating mutations in the RET proto-oncogene are the primary drivers in the majority of hereditary and a significant portion of sporadic MTCs. These mutations lead to constitutive activation of the RET kinase, triggering downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation.[2] Pralsetinib and selpercatinib competitively bind to the ATP-binding pocket of the RET kinase domain, effectively blocking its phosphorylation and subsequent downstream signaling, thereby inhibiting tumor growth.
Clinical Efficacy in RET-Mutant MTC
The efficacy of pralsetinib and selpercatinib in patients with RET-mutant MTC has been evaluated in the phase 1/2 ARROW trial (NCT03037385) and the phase 1/2 LIBRETTO-001 trial (NCT03157128), respectively. Both trials enrolled treatment-naïve patients and those who had previously received multikinase inhibitors such as cabozantinib or vandetanib.
Efficacy Data Summary
| Efficacy Endpoint | Pralsetinib (ARROW Trial)[3][4][5][6][7] | Selpercatinib (LIBRETTO-001 Trial)[2][8][9][10] |
| Treatment-Naïve Patients | ||
| Overall Response Rate (ORR) | 77.4% | 82.5% |
| Complete Response (CR) | 6.5% | Not Reported in detail for this subgroup in the latest update |
| Partial Response (PR) | 71.0% | Not Reported in detail for this subgroup in the latest update |
| Median Duration of Response (DoR) | Not Reached | Not Reached |
| Median Progression-Free Survival (PFS) | Not Reached | Not Reached |
| Previously Treated Patients (with Cabozantinib/Vandetanib) | ||
| Overall Response Rate (ORR) | 55.7% | 77.6% |
| Complete Response (CR) | 0% | Not Reported in detail for this subgroup in the latest update |
| Partial Response (PR) | 55.7% | Not Reported in detail for this subgroup in the latest update |
| Median Duration of Response (DoR) | 25.8 months | Not Reached |
| Median Progression-Free Survival (PFS) | 25.8 months | 41.4 months |
Experimental Protocols
A clear understanding of the methodologies employed in the ARROW and LIBRETTO-001 trials is crucial for interpreting and comparing their outcomes.
ARROW Trial (Pralsetinib)
-
Study Design: Phase 1/2, open-label, multi-cohort study.[5]
-
Patient Population: Patients aged 18 years or older with locally advanced or metastatic solid tumors with RET alterations, including RET-mutant MTC. Patients had an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 (later amended to 0-1).[5]
-
Treatment: Pralsetinib was administered orally at a starting dose of 400 mg once daily.[3]
-
Primary Endpoints: Overall response rate (ORR) as assessed by a blinded independent central review (BICR) according to RECIST v1.1, and safety.[3]
-
Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), and overall survival (OS).[3]
LIBRETTO-001 Trial (Selpercatinib)
-
Study Design: Phase 1/2, open-label, multi-cohort study.[9][11]
-
Patient Population: Patients aged 12 years or older with advanced solid tumors harboring a RET gene alteration. Patients were required to have progressed on or be intolerant to available standard therapies, or have no standard therapy available.[12][13]
-
Treatment: Selpercatinib was administered orally at the recommended phase 2 dose of 160 mg twice daily.[12]
-
Primary Endpoint: Overall response rate (ORR) determined by an independent review committee.
-
Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), and safety.[9]
Safety and Tolerability
Both pralsetinib and selpercatinib have demonstrated manageable safety profiles. However, differences in the types and frequencies of adverse events have been reported.
Pralsetinib (ARROW Trial): The most common treatment-related adverse events (TRAEs) of any grade included increased aspartate aminotransferase, anemia, hypertension, and decreased white blood cell count.[6] Serious TRAEs were reported, with pneumonitis being the most frequent.[6] Dose reductions due to TRAEs occurred in a notable percentage of patients, with a smaller proportion discontinuing treatment.[3]
Selpercatinib (LIBRETTO-001 Trial): Common treatment-emergent adverse events of grade 3 or higher included hypertension and increased alanine aminotransferase.[8] The most common serious adverse events were pneumonia.[8] Discontinuation rates due to treatment-related adverse events were low.[2]
A roundtable discussion with clinicians noted that pralsetinib might be associated with slightly more bone marrow suppression, potentially due to some off-target RAF inhibition, while selpercatinib might have a higher incidence of edema and dry mouth.[14]
Discussion and Conclusion
Both pralsetinib and selpercatinib have shown remarkable and durable responses in patients with RET-mutant MTC, representing a significant advancement over previously available multikinase inhibitors. While a direct head-to-head comparison is lacking, the available data from their respective pivotal trials provide valuable insights for the research and drug development community.
Selpercatinib, in the LIBRETTO-001 trial, appears to show a numerically higher ORR and a longer median PFS in the previously treated patient population compared to the data reported for pralsetinib in the ARROW trial. However, it is crucial to acknowledge that cross-trial comparisons are inherently limited by potential differences in patient baseline characteristics, study conduct, and data analysis methods.
The safety profiles of both drugs are generally manageable, although the specific adverse event profiles differ, which may be a consideration in clinical practice and future drug development.
Further research, including real-world evidence and potentially indirect treatment comparisons, will be valuable in further elucidating the comparative effectiveness of these two important targeted therapies. The development of next-generation RET inhibitors will also be informed by the efficacy and resistance patterns observed with pralsetinib and selpercatinib.
References
- 1. Retsevmo (selpercatinib) vs Gavreto (pralsetinib) | Everyone.org [everyone.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Pralsetinib in Patients with Advanced/Metastatic Rearranged During Transfection (RET)-Altered Thyroid Cancer: Updated Efficacy and Safety Data from the ARROW Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pralsetinib for patients with advanced or metastatic RET-altered thyroid cancer (ARROW): a multi-cohort, open-label, registrational, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. targetedonc.com [targetedonc.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Durability of Response With Selpercatinib in Patients With RET-Activated Thyroid Cancer: Long-Term Safety and Efficacy From LIBRETTO-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Study of Selpercatinib (LOXO-292) in Participants With Advanced Solid Tumors, RET Fusion-Positive Solid Tumors, and Medullary Thyroid Cancer (LIBRETTO-001) | Clinical Research Trial Listing ( Any Solid Tumor | Colon Cancer | Non-Small Cell Lung Cancer | Medullary Thyroid Cancer ) ( NCT03157128 ) [trialx.com]
- 13. UCLA Lung Cancer Trial → Selpercatinib (LOXO-292) in Participants With Advanced Solid Tumors, RET Fusion-Positive Solid Tumors, and Medullary Thyroid Cancer (LIBRETTO-001) [ucla.clinicaltrials.researcherprofiles.org]
- 14. targetedonc.com [targetedonc.com]
A Head-to-Head Comparison of the Toxicity Profiles of Pralsetinib and Selpercatinib
For Researchers, Scientists, and Drug Development Professionals
The advent of selective RET (Rearranged during Transfection) inhibitors has revolutionized the treatment landscape for patients with RET-altered cancers, notably non-small cell lung cancer (NSCLC) and thyroid cancers. Pralsetinib and selpercatinib, two highly potent and selective RET tyrosine kinase inhibitors (TKIs), have demonstrated significant clinical efficacy. However, their distinct molecular structures and kinase inhibition profiles give rise to differences in their associated toxicities. This guide provides a comprehensive comparison of the toxicity profiles of pralsetinib and selpercatinib, supported by clinical trial data and real-world evidence, to inform preclinical and clinical research and development.
Comparative Toxicity Profile: Pralsetinib vs. Selpercatinib
The following tables summarize the incidence of common and serious adverse reactions observed with pralsetinib and selpercatinib in their respective pivotal clinical trials, ARROW for pralsetinib and LIBRETTO-001 for selpercatinib. It is important to note that direct comparison of adverse event rates across different trials can be challenging due to variations in study design, patient populations, and reporting practices.
Table 1: Common Adverse Reactions (All Grades)
| Adverse Reaction | Pralsetinib (ARROW) | Selpercatinib (LIBRETTO-001) |
| Gastrointestinal | ||
| Constipation | 26%[1] | 25% |
| Diarrhea | 20%[2] | 37%[3] |
| Dry Mouth | 16-17%[4] | 39%[3] |
| Nausea | - | 27% |
| Abdominal Pain | - | 25% |
| General | ||
| Fatigue/Asthenia | 38%[5] | 35%[3] |
| Edema | 20-29%[4] | 33%[3] |
| Pyrexia (Fever) | 25%[5] | - |
| Cardiovascular | ||
| Hypertension | 35%[6] | 35%[3] |
| Musculoskeletal | ||
| Musculoskeletal Pain | ≥25%[7] | - |
| Respiratory | ||
| Cough | ≥25%[7] | - |
| Skin and Subcutaneous Tissue | ||
| Rash | - | 27%[3] |
| Nervous System | ||
| Headache | - | 25% |
Data is sourced from prescribing information and clinical trial publications. Dashes (-) indicate that the adverse reaction was not reported as one of the most common (typically ≥25%) in the primary safety analysis of the respective pivotal trial.
Table 2: Grade 3 or Higher Treatment-Related Adverse Events (TRAEs)
| Adverse Reaction | Pralsetinib (ARROW) | Selpercatinib (LIBRETTO-001) |
| Hematologic | ||
| Neutropenia | 18%[8] | - |
| Anemia | - | - |
| Lymphopenia | 9%[8] | - |
| Hepatic | ||
| Increased AST | 7%[6] | 11%[9] |
| Increased ALT | 4.8%[6] | 12%[9] |
| Cardiovascular | ||
| Hypertension | 18%[6] | 13-20% |
| Musculoskeletal | ||
| Increased Blood Creatine Phosphokinase | 9%[8] | - |
| Respiratory | ||
| Pneumonitis | 3.3%[6] | <1% |
This table highlights some of the more frequent Grade 3 or higher TRAEs. For a complete list, refer to the full prescribing information for each drug. Dashes (-) indicate that the adverse event was not among the most frequently reported Grade 3/4 TRAEs.
A real-world study based on the FDA Adverse Events Reporting System (FAERS) suggested that the risk of certain adverse events may differ between the two drugs. For instance, pralsetinib was associated with a significantly higher risk of decreased platelet count, anemia, decreased white blood cell count, pneumonitis, asthenia, and edema compared to selpercatinib.[10] Conversely, selpercatinib was linked to a higher risk of ascites and elevated liver transaminases (ALT and AST).[10]
Key Toxicity Considerations and Management
Interstitial Lung Disease (ILD)/Pneumonitis
Both pralsetinib and selpercatinib carry a risk of ILD/pneumonitis, a serious and potentially fatal adverse reaction. In the ARROW trial, pneumonitis occurred in 12% of patients receiving pralsetinib, with 3.3% being Grade 3 or 4.[6] For selpercatinib in the LIBRETTO-001 trial, the incidence of ILD/pneumonitis was lower, occurring in approximately 2% of patients, with less than 1% being severe.
Management: Patients presenting with acute or worsening respiratory symptoms such as dyspnea, cough, and fever should be promptly evaluated for ILD/pneumonitis.[6] Treatment with the RET inhibitor should be withheld, and if ILD/pneumonitis is confirmed, dose reduction or permanent discontinuation may be necessary depending on the severity.[6]
Hepatotoxicity
Increases in liver transaminases (AST and ALT) are common with both drugs. In clinical trials, Grade 3 or 4 elevations in AST and ALT were observed. For pralsetinib, the median time to onset of increased AST was 15 days and for ALT was 24 days.[11] For selpercatinib, the median time to onset for increased AST was 6 weeks and for ALT was 5.8 weeks.[9]
Management: Liver function tests should be monitored at baseline, every 2 weeks for the first 3 months of treatment, and then monthly thereafter.[9] For Grade 3 or higher elevations, the drug should be withheld, with weekly monitoring until resolution.[12] Treatment may be resumed at a reduced dose.[12]
Hypertension
Hypertension is a frequent adverse event with both pralsetinib and selpercatinib, occurring in approximately 35% of patients.[3][6] Grade 3 hypertension has also been reported.
Management: Blood pressure should be optimized before initiating treatment and monitored regularly during therapy.[6] Antihypertensive medications should be initiated or adjusted as needed. For persistent or severe hypertension, dose interruption, reduction, or discontinuation of the RET inhibitor may be required.[6]
Hemorrhagic Events
Serious and fatal hemorrhagic events have been reported with both drugs.[7]
Management: Patients should be monitored for signs and symptoms of bleeding. In the event of severe or life-threatening hemorrhage, the RET inhibitor should be permanently discontinued.[7]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies for toxicity assessment, the following diagrams are provided.
Caption: Simplified diagram of the RET signaling pathway and its inhibition by pralsetinib or selpercatinib.
Caption: A generalized workflow for the toxicity assessment of kinase inhibitors from preclinical to post-marketing phases.
Experimental Protocols
Detailed, step-by-step experimental protocols for clinical safety assessments are extensive and specific to each clinical trial. However, the principles and key methodologies are summarized below.
In Vitro Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of the compound against a broad panel of kinases to assess its selectivity.
-
Methodology:
-
Assay Formats: Commonly used formats include radiometric assays (measuring the incorporation of radiolabeled phosphate from ATP onto a substrate) and non-radiometric assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[13]
-
Procedure: Recombinant human kinases are incubated with a specific substrate and ATP. The inhibitor (pralsetinib or selpercatinib) is added at various concentrations to determine the IC50 (the concentration required to inhibit 50% of the kinase activity).[1] The selectivity is determined by comparing the IC50 for the target kinase (RET) to the IC50 values for other off-target kinases.[1]
-
Clinical Monitoring of Liver Function
-
Objective: To detect and manage potential drug-induced liver injury (DILI).
-
Methodology:
-
Parameters Measured: A standard liver function test (LFT) panel is used, which includes measuring the serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and total bilirubin.[9]
-
Monitoring Schedule: As per the clinical trial protocols for pralsetinib and selpercatinib, LFTs are monitored at baseline, every 2 weeks for the first 3 months of treatment, and monthly thereafter, or as clinically indicated.[9]
-
Data Interpretation: Elevations in ALT and AST are indicative of hepatocellular injury. The "R ratio" can be calculated to help differentiate between hepatocellular, cholestatic, or mixed patterns of liver injury.[9] Dose modifications or treatment discontinuation are based on the grade of toxicity as defined by the Common Terminology Criteria for Adverse Events (CTCAE).
-
Assessment of QTc Interval Prolongation
-
Objective: To evaluate the potential of the drug to cause delayed ventricular repolarization, which can increase the risk of torsades de pointes.
-
Methodology:
-
Data Collection: Serial electrocardiograms (ECGs) are collected at baseline and at multiple time points after drug administration, often corresponding to the expected peak plasma concentration of the drug and its metabolites.
-
QTc Correction: The measured QT interval is corrected for heart rate using a standard formula, most commonly Bazett's (QTcB) or Fridericia's (QTcF), to obtain the QTc interval.[7]
-
Analysis: The change in QTc from baseline is analyzed. A thorough QT/QTc study is a definitive study to assess a drug's effect on the QT interval.[14] Concentration-QTc modeling is increasingly used as the primary analysis to evaluate the relationship between drug exposure and QTc prolongation.[15]
-
Conclusion
Pralsetinib and selpercatinib represent significant advancements in the targeted therapy of RET-altered cancers. While both are highly selective RET inhibitors, their toxicity profiles exhibit notable differences. Pralsetinib appears to be associated with a higher incidence of hematologic toxicities and pneumonitis, whereas selpercatinib may have a greater propensity for causing hepatotoxicity and certain other adverse events like dry mouth. A thorough understanding of these distinct toxicity profiles is crucial for the continued development of next-generation RET inhibitors and for the optimal clinical management of patients receiving these therapies. Further research, including head-to-head clinical trials and continued analysis of real-world data, will be invaluable in further refining our understanding of the comparative safety of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. mdpi.com [mdpi.com]
- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. QTc prolongation assessment in anticancer drug development: clinical and methodological issues - ecancer [ecancer.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Methodological considerations in the design of trials for safety assessment of new drugs and chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Selective RET Inhibitor BLU-667 (Pralsetinib) Versus Multi-Kinase Inhibitors in RET-Driven Cancers
For researchers, scientists, and drug development professionals, the emergence of highly selective RET inhibitors has marked a significant advancement in the treatment of RET-driven cancers. This guide provides a detailed comparison of BLU-667 (pralsetinib), a potent and selective RET inhibitor, with older multi-kinase inhibitors (MKIs), supported by key experimental data and methodologies.
The therapeutic landscape for cancers driven by rearranged during transfection (RET) gene alterations, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), has been revolutionized by the development of targeted therapies.[1][2][3] Previously, treatment was limited to multi-kinase inhibitors (MKIs) like cabozantinib and vandetanib, which, while having activity against RET, also inhibit other kinases, leading to significant off-target toxicities and limited efficacy.[1][2][3] BLU-667 (pralsetinib) was specifically designed as a next-generation, highly potent, and selective inhibitor of RET, aiming to overcome these limitations.[1][2][4]
Superior Potency and Selectivity of BLU-667
Preclinical studies have demonstrated the superior potency and selectivity of BLU-667 compared to MKIs. In biochemical assays, BLU-667 inhibited wild-type RET with a half-maximal inhibitory concentration (IC50) of 0.4 nM.[5] This potency was maintained against common oncogenic RET mutations and fusions.[1][5] Comparatively, BLU-667 was found to be 8- to 28-fold more potent against wild-type RET than cabozantinib, vandetanib, and RXDX-105.[1]
A key advantage of BLU-667 is its high selectivity for RET over other kinases, particularly VEGFR2, a common target of MKIs that is associated with significant toxicities.[1][4] BLU-667 demonstrated 88-fold greater selectivity for RET over VEGFR2.[1][4] In a broad kinase panel screen of 371 kinases, BLU-667 was at least 100-fold more selective for RET over 96% of the kinases tested.[1][5] This high selectivity is believed to contribute to its more favorable safety profile compared to MKIs.[6][7]
Table 1: In Vitro Kinase Inhibitory Activity of BLU-667 vs. Multi-Kinase Inhibitors
| Kinase Target | BLU-667 IC50 (nM) | Cabozantinib IC50 (nM) | Vandetanib IC50 (nM) | RXDX-105 IC50 (nM) |
| WT RET | 0.4 | 11 | 4 | 3 |
| RET M918T | 0.4 | - | - | - |
| CCDC6-RET | 0.4 | - | - | - |
| RET V804L | 0.3 | - | - | - |
| RET V804M | 0.4 | - | - | - |
| VEGFR2 | >10,000 | - | - | - |
Data sourced from Subbiah V, et al. Cancer Discov. 2018;8(7):836-49.[1]
Clinical Efficacy in RET-Altered Cancers
The superior preclinical profile of BLU-667 translated into robust and durable clinical responses in patients with RET-altered cancers in the pivotal Phase 1/2 ARROW clinical trial (NCT03037385).[8][9][10]
Table 2: Clinical Efficacy of Pralsetinib in the ARROW Trial
| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DOR) |
| RET Fusion+ NSCLC (Previously Treated with Platinum Chemotherapy) | 65% | - | Not Reached |
| RET Fusion+ NSCLC (Treatment-Naïve) | 79% | 93% | Not Reached |
| RET-Mutant MTC (Previously Treated with Cabozantinib or Vandetanib) | - | - | - |
| RET Fusion+ Thyroid Cancer | 91% | 100% | - |
| Other RET Fusion+ Solid Tumors | 50% | - | - |
Data is based on the registrational dataset from the ARROW trial as of November 18, 2019, and February 13, 2020, data cutoffs.[8][9][11]
In contrast, historical data for MKIs in RET-rearranged NSCLC show more modest overall response rates. For instance, a phase II study of cabozantinib in RET-rearranged lung cancers reported an ORR of 28%.[12] Similarly, lenvatinib showed an ORR of 16% in a phase II trial of pretreated patients with RET+ lung adenocarcinoma.[12]
Safety and Tolerability Profile
The high selectivity of BLU-667 contributes to a generally more manageable side-effect profile compared to the broader spectrum of toxicities associated with MKIs.[6][13] In the ARROW trial, most treatment-related adverse events (TRAEs) with pralsetinib were grade 1-2.[9][10] The most common TRAEs included increased aspartate aminotransferase, anemia, increased alanine aminotransferase, constipation, and hypertension.[9][10] Discontinuation due to TRAEs was low, at 4% of all patients treated with the 400 mg once-daily dose.[9]
In comparison, MKIs like cabozantinib and vandetanib are associated with a higher incidence of adverse events that can lead to dose reductions and discontinuations.[14] For example, in a trial comparing selpercatinib (another selective RET inhibitor) to cabozantinib or vandetanib in RET-mutant medullary thyroid cancer, adverse events led to dose reductions in 77.3% of patients in the MKI arm compared to 38.9% in the selpercatinib arm.[14] Treatment discontinuation due to adverse events was also significantly higher with MKIs (26.8%) versus selpercatinib (4.7%).[14]
Signaling Pathway and Mechanism of Action
The RET receptor tyrosine kinase, when activated by ligand binding or through oncogenic fusions or mutations, dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. BLU-667 acts as a highly selective ATP-competitive inhibitor of the RET kinase, effectively blocking its activation and subsequent downstream signaling.[1] Multi-kinase inhibitors also inhibit the RET kinase but their lack of specificity leads to the inhibition of other kinases, causing off-target effects.
Detailed Experimental Protocols
Biochemical Kinase Assays
To determine the in vitro potency of BLU-667 and comparator inhibitors, enzymatic assays were conducted. The kinase activity of purified wild-type and mutant RET proteins was measured in the presence of varying concentrations of the inhibitors. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, were then calculated. For broader selectivity profiling, BLU-667 was screened against a panel of 371 kinases at a concentration of 300 nmol/L.[5] For kinases inhibited by more than 50%, full 10-point concentration-response curves were generated to determine the biochemical IC50.[5]
Cell-Based Assays
The effect of BLU-667 on RET signaling in cancer cells was assessed using various RET-driven cell lines, including those harboring RET fusions (e.g., CCDC6-RET) and mutations (e.g., RET M918T).[1] Western blotting was used to measure the phosphorylation levels of RET and downstream signaling proteins like ERK1/2 and SHC after treatment with BLU-667.[1] Cell proliferation assays were performed to evaluate the impact of the inhibitor on cancer cell growth.
In Vivo Xenograft Models
To evaluate the anti-tumor activity of BLU-667 in a living organism, patient-derived or cell line-derived xenograft models were used.[1][2] These models involve implanting human tumor cells with specific RET alterations into immunocompromised mice. The mice were then treated with BLU-667 or a vehicle control, and tumor growth was monitored over time. These studies demonstrated potent and sustained tumor growth inhibition in various RET-driven cancer models without significant inhibition of VEGFR2.[1][4]
ARROW Phase 1/2 Clinical Trial (NCT03037385)
The ARROW trial was a first-in-human, open-label, two-part study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of pralsetinib in patients with advanced solid tumors harboring RET alterations.[8][11]
-
Phase 1 (Dose Escalation): Patients received pralsetinib at doses ranging from 30 to 600 mg once daily (QD) or twice daily (BID) to determine the maximum tolerated dose and the recommended Phase 2 dose (RP2D).[11]
-
Phase 2 (Dose Expansion): Patients were enrolled in specific cohorts based on their tumor type and RET alteration and received pralsetinib at the RP2D of 400 mg QD.[8][11]
-
Primary Endpoints: The primary objectives were to assess the overall response rate (ORR) according to RECIST v1.1 and to evaluate the safety and tolerability of pralsetinib.[9][11]
-
Tumor Assessments: Tumor responses were assessed by blinded independent central review.[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Precision Targeted Therapy with BLU-667 for RET-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Precision Targeted Therapy with BLU-667 for RET-Driven Cancers. | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective RET Inhibitor, BLU-667, Hits the Target in Patients with Lung or Thyroid Cancers - Oncology Practice Management [oncpracticemanagement.com]
- 7. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Clinical Activity of Pralsetinib (BLU-667) in Patients with Advanced RET Fusion–Positive NSCLC - Conference Correspondent [conference-correspondent.com]
- 11. ascopubs.org [ascopubs.org]
- 12. mdpi.com [mdpi.com]
- 13. Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers - NCI [cancer.gov]
- 14. Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer - BJMO [bjmo.be]
Navigating Resistance: A Comparative Guide to Pralsetinib and Other RET Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of resistance to targeted therapies is paramount. This guide provides an objective comparison of cross-resistance profiles between pralsetinib and other selective RET inhibitors, supported by experimental data, to inform future research and clinical strategies.
The advent of highly selective RET tyrosine kinase inhibitors (TKIs), such as pralsetinib and selpercatinib, has revolutionized the treatment of RET-altered cancers. However, as with most targeted therapies, acquired resistance is an emerging clinical challenge. This guide dissects the mechanisms of cross-resistance, highlighting key differences and similarities between these agents to provide a framework for developing next-generation inhibitors and optimizing treatment sequencing.
On-Target Resistance: The Gatekeeper is Spared, but the Solvent Front is Vulnerable
Unlike older multi-kinase inhibitors (MKIs) such as cabozantinib and vandetanib, pralsetinib and selpercatinib employ a unique binding mechanism that circumvents the RET kinase gatekeeper residue (V804).[1][2][3][4][5] This renders them effective against tumors harboring gatekeeper mutations that confer resistance to MKIs.[6] However, clinical and preclinical studies have revealed that resistance to these selective inhibitors predominantly arises from new mutations within the RET kinase domain, most notably at the solvent front and hinge regions.[3][4][6][7]
Mutations at the glycine residue G810 (G810C/S/R) in the solvent front and the tyrosine residue Y806 (Y806C/N) at the hinge region have been identified in patients who developed resistance to both pralsetinib and selpercatinib.[1][3][4] These mutations are thought to sterically hinder the binding of both drugs, leading to cross-resistance.[1]
A Key Distinction: The L730 Roof Mutation
A critical point of differentiation between pralsetinib and selpercatinib lies in their susceptibility to mutations at the L730 residue, located in the "roof" of the kinase domain. Preclinical data has demonstrated that L730V/I mutations confer significant resistance to pralsetinib, while the mutant RET kinase remains sensitive to selpercatinib.[2][8] This finding suggests a potential therapeutic strategy where patients progressing on pralsetinib due to an L730 mutation could be effectively treated with selpercatinib.[8]
Off-Target Resistance: Bypassing the Blockade
In a subset of patients, resistance to selective RET inhibitors is not driven by new RET mutations but rather by the activation of alternative signaling pathways. This "off-target" or "bypass" resistance often involves the amplification of other oncogenes, such as MET or KRAS.[3][6][7] These genetic alterations allow the cancer cells to circumvent their dependency on RET signaling for survival and proliferation.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the in vitro inhibitory activity (IC50) of various RET inhibitors against wild-type and mutant RET kinases, providing a quantitative basis for understanding their cross-resistance profiles.
Table 1: In Vitro Activity of Pralsetinib and Selpercatinib Against Common RET Resistance Mutations
| RET Mutation | Pralsetinib IC50 Fold Change vs. WT | Selpercatinib IC50 Fold Change vs. WT | Implication |
| G810R/S/C | 18- to 334-fold increase[3][9] | 18- to 334-fold increase[3][9] | Cross-resistance |
| Y806C/N | Significant increase[3][4] | Significant increase[3][4] | Cross-resistance |
| L730V/I | Strong resistance[8] | Remains sensitive (4- to 7-fold increase)[8] | Pralsetinib-specific resistance |
| V804M/L | Sensitive[6] | Sensitive[5][6] | No cross-resistance (advantage over MKIs) |
Table 2: Comparative IC50 Values of a Next-Generation RET Inhibitor (LOX-18228)[10]
| Cell Line | RET Alteration | LOX-18228 Cellular IC50 (nM) |
| HEK293 | M918T | 1.2 |
| HEK293 | KIF5B-RET | 0.9 |
| HEK293 | KIF5B-RET G810S | 5.8 |
| HEK293 | KIF5B-RET V804M | 31 |
| HEK293 | KIF5B-RET V804M/G810S | 51 |
Experimental Methodologies
The data presented in this guide are derived from a combination of preclinical and clinical research methodologies.
-
Analysis of Patient Samples: Cell-free DNA (cfDNA) and tumor biopsies from patients who developed resistance to pralsetinib or selpercatinib were analyzed using next-generation sequencing (NGS) to identify acquired RET mutations and other genetic alterations.[3][4][7][11]
-
In Vitro Resistance Profiling: Engineered cell lines, such as BaF3 cells expressing various KIF5B-RET fusion mutants, were used to assess the inhibitory concentration (IC50) of different RET inhibitors.[3][9] This allows for a direct comparison of drug potency against specific resistance mutations.
-
X-ray Crystallography: The three-dimensional structures of RET kinase in complex with pralsetinib and selpercatinib were determined through X-ray crystallography.[1][3][4] This provided crucial insights into their unique binding modes and the structural basis of resistance.
-
Immunoblotting: This technique was used to measure the phosphorylation status of RET and downstream signaling proteins in cell lines treated with inhibitors, providing a functional readout of kinase inhibition.[3][9]
Visualizing Resistance Mechanisms
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Binding modes of different RET inhibitors.
Caption: Overview of resistance mechanisms to selective RET inhibitors.
Caption: Workflow for identifying and characterizing resistance mutations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer. [themednet.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency Showdown: BLU-667 (Pralsetinib) Demonstrates Superiority Over Vandetanib in Targeting RET-Driven Cancers
For Immediate Release
CAMBRIDGE, Mass. – Head-to-head in vitro studies reveal that BLU-667 (pralsetinib), a next-generation precision therapy, is significantly more potent and selective in inhibiting the rearranged during transfection (RET) receptor tyrosine kinase compared to the multi-kinase inhibitor vandetanib. The data, gathered from biochemical and cellular assays, underscore BLU-667's potential as a more effective treatment for patients with cancers driven by RET alterations.
BLU-667 consistently demonstrated sub-nanomolar potency against wild-type (WT) RET and various oncogenic RET mutants in enzymatic assays, proving to be 8- to 28-fold more potent than vandetanib.[1][2] This enhanced potency extends to cellular environments, where BLU-667 inhibited RET autophosphorylation and subsequent cell proliferation at substantially lower concentrations than vandetanib.
Potency at a Glance: BLU-667 vs. Vandetanib
The following tables summarize the half-maximal inhibitory concentration (IC50) values for BLU-667 and vandetanib from key in vitro experiments. Lower IC50 values indicate greater potency.
Table 1: Biochemical Assay - Inhibition of RET Kinase Activity
| Compound | RET WT IC50 (nmol/L) | RET M918T IC50 (nmol/L) | RET V804L IC50 (nmol/L) | RET V804M IC50 (nmol/L) |
| BLU-667 | 0.4 | 0.4 | 0.3 | 0.4 |
| Vandetanib | 4 | - | >1000 | >1000 |
Data compiled from multiple sources.[1][3]
Table 2: Cellular Assay - Inhibition of RET Autophosphorylation in Engineered Ba/F3 Cells (KIF5B-RET)
| Compound | IC50 (nmol/L) |
| BLU-667 | 5.0 |
| Vandetanib | 833 |
This represents a 167-fold higher potency for BLU-667 in this cellular model.[4]
Table 3: Cellular Assay - Inhibition of Cell Proliferation in RET-Altered Cancer Cell Lines
| Cell Line | RET Alteration | BLU-667 IC50 (nmol/L) |
| MZ-CRC-1 | M918T | 4 |
| TT | C634W | 15 |
Data for vandetanib in these specific cell lines under identical conditions was not available in the reviewed literature.
Understanding the Mechanism: The RET Signaling Pathway
Oncogenic RET alterations, such as point mutations and gene fusions, lead to the constitutive activation of the RET receptor tyrosine kinase. This triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which drive uncontrolled cell proliferation, growth, and survival. BLU-667 is designed to selectively inhibit this aberrant signaling.
Caption: The RET Signaling Pathway and Point of Inhibition.
Experimental Methodologies
The in vitro potency of BLU-667 and vandetanib was determined through a series of robust biochemical and cellular assays.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the RET kinase.
Objective: To determine the IC50 value of test compounds against purified RET kinase domains.
Protocol:
-
Recombinant RET kinase domains (e.g., wild-type, M918T, V804M) were incubated in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Test compounds (BLU-667, vandetanib) were serially diluted in DMSO and added to the kinase reaction.
-
The kinase reaction was initiated by the addition of ATP (at a concentration near the Km for RET) and a suitable peptide substrate (e.g., poly-Glu-Tyr).
-
The reaction was allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Kinase activity was quantified by measuring the amount of phosphorylated substrate, often using a radiometric method with 33P-ATP and filter-binding, or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Autophosphorylation Assay
This assay assesses the ability of a compound to inhibit RET signaling within a cellular context.
Objective: To measure the inhibition of RET autophosphorylation in cells engineered to express a specific RET fusion.
Protocol:
-
Ba/F3 cells, a murine pro-B cell line, were engineered to express a KIF5B-RET fusion protein, making their survival dependent on RET signaling.
-
These cells were plated and then treated with serial dilutions of BLU-667 or vandetanib for a specified duration (e.g., 6 hours).
-
Following treatment, cells were lysed using a buffer containing protease and phosphatase inhibitors.
-
The levels of phosphorylated RET (p-RET) and total RET were quantified using Western blotting or an ELISA-based method with specific antibodies.
-
The ratio of p-RET to total RET was determined for each compound concentration.
-
IC50 values were calculated based on the dose-dependent inhibition of RET phosphorylation.
Cell Proliferation Assay
This assay determines the effect of RET inhibition on the viability and growth of cancer cells with known RET alterations.
Objective: To measure the anti-proliferative effect of test compounds on RET-dependent cancer cell lines.
Protocol:
-
Human cancer cell lines with endogenous RET alterations (e.g., TT cells with RET C634W mutation) were seeded in 96-well plates.
-
After allowing the cells to adhere, they were treated with a range of concentrations of the test compounds.
-
The plates were incubated for a period of 72 hours.
-
Cell viability was assessed using a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity, or an MTT assay, which measures the reduction of a tetrazolium salt by metabolically active cells.
-
Luminescence or absorbance was measured using a plate reader.
-
The percentage of cell viability relative to vehicle-treated control cells was plotted against the compound concentration to determine the IC50 value.
Caption: General In Vitro Experimental Workflow.
Conclusion
The in vitro data compellingly demonstrates that BLU-667 is a highly potent and selective inhibitor of RET kinase activity. Its superiority over vandetanib, particularly against gatekeeper mutations that confer resistance to other multi-kinase inhibitors, highlights its potential for more durable and effective clinical responses in patients with RET-driven malignancies.[1][5] These findings provide a strong preclinical rationale for the continued development and clinical investigation of BLU-667 as a targeted therapy.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Pralsetinib vs. Selpercatinib: A Comparative Analysis of Efficacy Against RET Roof Mutations
A detailed examination of the differential activity of two leading RET inhibitors, pralsetinib and selpercatinib, against on-target resistance mutations reveals key distinctions in their inhibitory profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform future research and clinical strategies in RET-driven cancers.
The emergence of selective RET tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with cancers harboring RET alterations. Pralsetinib and selpercatinib, both highly potent and selective RET inhibitors, have demonstrated significant clinical activity. However, as with many targeted therapies, acquired resistance can limit their long-term efficacy. A key area of differentiation between these two agents lies in their activity against specific on-target resistance mutations, particularly those located in the "roof" of the ATP-binding pocket of the RET kinase domain.
Unveiling Differential Sensitivity to RET Roof Mutations
Recent studies have identified a class of mutations at the L730 residue, located at the roof of the solvent-front site of the RET kinase, that confer significant resistance to pralsetinib while maintaining sensitivity to selpercatinib.[1][2] The L730V/I mutations, in particular, have been shown to increase the IC50 of pralsetinib by approximately 60-fold, rendering it largely ineffective.[1] In stark contrast, these same mutations have a minimal impact on the activity of selpercatinib, with only a 4- to 7-fold increase in IC50.[3] This differential activity suggests that selpercatinib may be a viable therapeutic option for patients who develop L730V/I-mediated resistance to pralsetinib.[1]
In addition to roof mutations, solvent-front mutations at the G810 residue (G810C/S/R) have been identified as a mechanism of acquired resistance to both pralsetinib and selpercatinib.[3][4][5] These mutations are located on the floor of the solvent-front region and sterically hinder the binding of both drugs.[1][4][6] This cross-resistance highlights the need for next-generation RET inhibitors capable of overcoming these mutations.[7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of pralsetinib and selpercatinib against wild-type (WT) KIF5B-RET and various resistant mutants. The data clearly illustrates the differential effect of the L730V/I roof mutations on the two inhibitors.
| RET Mutant | Pralsetinib IC50 (nM) | Fold Change vs. WT | Selpercatinib IC50 (nM) | Fold Change vs. WT |
| KIF5B-RET WT | 8.1 ± 1.2 | 1.0 | 8.2 ± 0.9 | 1.0 |
| L730V | 471.2 ± 41.5 | 58.2 | 35.6 ± 2.1 | 4.3 |
| L730I | 497.5 ± 55.3 | 61.4 | 56.4 ± 1.9 | 6.9 |
| G810C | 325.7 ± 28.9 | 40.2 | 149.8 ± 11.7 | 18.3 |
| G810S | 568.1 ± 63.4 | 70.1 | 274.3 ± 23.1 | 33.4 |
| G810R | Not Reported | Not Reported | 2744.0 ± 213.5 | 334.6 |
| V738A | Not Reported | Not Reported | 163.4 ± 15.2 | 19.9 |
| Y806C | Not Reported | Not Reported | 247.1 ± 19.8 | 30.1 |
| Y806N | Not Reported | Not Reported | 389.2 ± 31.4 | 47.5 |
Data compiled from multiple sources.[1][3][8]
Experimental Protocols
The quantitative data presented above was generated using established in vitro experimental protocols. A detailed methodology for a key experiment is provided below.
Cell Viability Assay to Determine IC50 Values
-
Cell Lines: BaF3 cells, a murine pro-B cell line, were engineered to express the KIF5B-RET fusion protein with either the wild-type sequence or various resistance mutations (e.g., L730V, L730I, G810C, G810S). These cells are dependent on RET kinase activity for their proliferation and survival.
-
Drug Treatment: Pralsetinib and selpercatinib were serially diluted to a range of concentrations. The engineered BaF3 cells were seeded in 96-well plates and treated with the respective drugs.
-
Viability Assessment: After a 72-hour incubation period, cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The luminescence signal for each drug concentration was normalized to the untreated control. The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%, was calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Visualizing RET Signaling and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the RET signaling pathway and a typical experimental workflow for evaluating RET inhibitors.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. The L730V/I RET roof mutations display different activities toward pralsetinib and selpercatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating On-Target RET Inhibition: A Comparative Analysis of BLU-667 in Patient-Derived Xenografts
A deep dive into the preclinical validation of BLU-667 (pralsetinib), a highly selective RET inhibitor, showcasing its potent and on-target activity in patient-derived xenograft (PDX) models of RET-driven cancers. This guide provides a comparative analysis with other RET-targeting agents, detailed experimental methodologies, and a clear visualization of the underlying signaling pathways.
For researchers and drug development professionals, patient-derived xenografts (PDX) represent a critical tool in oncology research, offering a more clinically relevant model than traditional cell line-derived xenografts.[1][2][3] This is because PDX models are established by directly implanting tumor tissue from a patient into an immunodeficient mouse, thereby preserving the original tumor's architecture and heterogeneity.[2] This guide focuses on the validation of BLU-667 (pralsetinib), a second-generation, highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, in various PDX models.[4][5][6]
BLU-667 has demonstrated significant antitumor activity in preclinical models of non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), and other solid tumors harboring RET alterations.[4][6][7] Its high selectivity for RET over other kinases, such as VEGFR2, is a key differentiator from older multi-kinase inhibitors (MKIs), potentially leading to a more favorable safety profile.[8][9]
Comparative Efficacy of BLU-667 in RET-Fusion NSCLC PDX Models
In a head-to-head comparison with the multi-kinase inhibitor cabozantinib, BLU-667 demonstrated superior anti-tumor activity in a KIF5B-RET non-small cell lung cancer (NSCLC) PDX model.[4] Treatment with BLU-667 resulted in significant tumor regression, a key indicator of its potent on-target inhibition.
| Treatment Group | Dosage | Mean Tumor Volume Change (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | - | - |
| BLU-667 | 30 mg/kg, BID | Significant Regression | p < 0.001 |
| BLU-667 | 100 mg/kg, BID | Significant Regression | p < 0.001 |
| Cabozantinib | 30 mg/kg, QD | Moderate Inhibition | p < 0.01 |
Data synthesized from preclinical studies reported in scientific literature.[4]
Pharmacodynamic Validation of On-Target RET Inhibition
To confirm that the observed anti-tumor activity was a direct result of RET pathway inhibition, pharmacodynamic studies were conducted on tumor lysates from the KIF5B-RET NSCLC PDX model. These analyses revealed a dose-dependent reduction in the phosphorylation of RET and its downstream signaling partner, SHC.
| Treatment Group | Time Point | pRET Levels (relative to vehicle) | pSHC Levels (relative to vehicle) |
| BLU-667 (30 mg/kg) | 2 hours | Markedly Decreased | Markedly Decreased |
| BLU-667 (30 mg/kg) | 8 hours | Sustained Decrease | Sustained Decrease |
| Cabozantinib (30 mg/kg) | 2 hours | Moderately Decreased | Moderately Decreased |
| Cabozantinib (30 mg/kg) | 8 hours | Partial Recovery | Partial Recovery |
Data synthesized from preclinical studies reported in scientific literature.[4]
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Implantation: Fresh tumor tissue from a patient with a confirmed RET alteration is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG).[10]
-
Tumor Growth and Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, it is harvested and serially passaged into new cohorts of mice for expansion.[10]
-
Model Characterization: Established PDX models are characterized to confirm the presence of the original RET fusion or mutation and to ensure fidelity to the patient's tumor histology.[3]
In Vivo Efficacy Studies
-
Study Groups: Mice bearing established PDX tumors of approximately 150-200 mm³ are randomized into treatment and control groups.[4]
-
Drug Administration: BLU-667 is typically administered orally, twice daily (BID), at doses ranging from 3 to 100 mg/kg.[4] Comparator agents, such as cabozantinib, are administered according to their established protocols. The vehicle solution is administered to the control group.
-
Tumor Measurement: Tumor volume is measured two to three times weekly using calipers, and calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treatment groups to the vehicle control group. Statistical analysis is performed using appropriate methods, such as ANOVA.
Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: At specified time points after the final drug administration, tumors are harvested from a subset of mice in each treatment group.
-
Protein Lysate Preparation: Tumor tissue is homogenized and lysed to extract total protein.
-
Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated RET (pRET), total RET, phosphorylated SHC (pSHC), and total SHC. A loading control, such as β-actin, is also used to ensure equal protein loading.
-
Quantification: The intensity of the protein bands is quantified to determine the relative levels of protein phosphorylation.
Visualizing the Mechanism of Action
To understand how BLU-667 exerts its therapeutic effect, it is crucial to visualize the RET signaling pathway and the experimental workflow for its validation.
Caption: RET Signaling Pathway and BLU-667 Inhibition.
Caption: Patient-Derived Xenograft (PDX) Experimental Workflow.
References
- 1. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. oaepublish.com [oaepublish.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Precision Targeted Therapy with BLU-667 for RET-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. providence.elsevierpure.com [providence.elsevierpure.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery, preclinical development, and clinical application of pralsetinib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
A Comparative Guide to BLU-667 (Pralsetinib) and Next-Generation RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BLU-667 (pralsetinib) with the next-generation RET inhibitor, selpercatinib, and offers a look into the landscape of emerging RET-targeted therapies. The information is supported by experimental data to objectively evaluate the performance and characteristics of these inhibitors.
Introduction to RET Inhibition
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. Oncogenic activation of the RET receptor tyrosine kinase, through mutations or chromosomal rearrangements, leads to uncontrolled cell proliferation and survival. The development of selective RET inhibitors has marked a significant advancement in treating these malignancies, offering a more targeted and less toxic approach compared to multi-kinase inhibitors.
BLU-667 (pralsetinib) and selpercatinib (LOXO-292) are two highly potent and selective RET inhibitors that have demonstrated significant clinical activity. This guide delves into a detailed comparison of their biochemical and cellular activities, selectivity profiles, and their efficacy against common resistance mutations.
Data Presentation
Biochemical and Cellular Activity of Pralsetinib vs. Selpercatinib
The following tables summarize the half-maximal inhibitory concentrations (IC50) of pralsetinib and selpercatinib against wild-type RET, various RET fusions and mutations, and other kinases to illustrate their potency and selectivity.
| Target | Pralsetinib (BLU-667) IC50 (nM) | Selpercatinib (LOXO-292) IC50 (nM) | Reference |
| Wild-Type RET | 0.4 | 4 | [1] |
| RET Fusions | |||
| KIF5B-RET | 0.5 | 6.4 | [2] |
| CCDC6-RET | 0.3 | 5.7 | [2] |
| RET Mutations | |||
| V804M (Gatekeeper) | 1.1 | 17-fold higher than WT | [2][3] |
| L730V/I (Roof) | ~60-fold higher than WT | 4 to 7-fold higher than WT | [3] |
| G810R (Solvent Front) | 18 to 334-fold higher than WT | 18 to 334-fold higher than WT | [2][4] |
| G810C/S (Solvent Front) | 40 to 70-fold higher than WT | - | [3] |
| Y806C/N (Hinge) | - | Resistant | [4] |
| V738A | - | Resistant | [4] |
| Other Kinases | |||
| VEGFR2 | >1000 | >1000 | [5] |
| JAK1 | - | >1000 | [5] |
| JAK2 | - | >1000 | [5] |
Note: IC50 values are compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Biochemical RET Kinase Assay
Objective: To determine the in vitro inhibitory activity of test compounds against purified RET kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human RET kinase is diluted in a kinase assay buffer. A synthetic peptide substrate is prepared in the same buffer.
-
Compound Preparation: Test compounds (pralsetinib, selpercatinib) are serially diluted to various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the RET enzyme, substrate, and test compound in a 384-well plate.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time, typically 1 hour.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Luminescence signals are converted to percent inhibition relative to controls. IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Cellular RET Phosphorylation Assay (In-Cell Western)
Objective: To measure the inhibition of RET autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: RET-driven cancer cell lines (e.g., TT cells with RET C634W mutation) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test inhibitors for 2 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a solution containing Triton X-100.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated RET (p-RET) overnight at 4°C. Subsequently, cells are washed and incubated with a fluorescently labeled secondary antibody. A normalization antibody (e.g., against a housekeeping protein) can be used simultaneously.
-
Imaging and Analysis: The plate is scanned on an infrared imaging system. The p-RET signal is normalized to the total protein or housekeeping protein signal. IC50 values are determined by plotting the normalized signal against the inhibitor concentration.
Mandatory Visualization
Caption: Simplified RET signaling pathway and points of inhibition.
Caption: Workflow for identifying RET inhibitor resistance mutations.
Mechanisms of Acquired Resistance
A significant challenge in targeted therapy is the development of acquired resistance. For both pralsetinib and selpercatinib, on-target resistance mechanisms primarily involve secondary mutations in the RET kinase domain.
-
Solvent Front Mutations (e.g., G810R/C/S): These mutations are located at the solvent-exposed surface of the ATP-binding pocket and are a common mechanism of resistance to both pralsetinib and selpercatinib.[4] They are thought to sterically hinder the binding of these inhibitors.
-
Hinge Region Mutations (e.g., Y806C/N): These mutations can also confer resistance to selpercatinib.[4]
-
Roof Mutations (e.g., L730V/I): Interestingly, these mutations have been shown to confer strong resistance to pralsetinib while the cells remain sensitive to selpercatinib, highlighting a key difference between the two inhibitors.[3]
-
Gatekeeper Mutations (e.g., V804M): Unlike earlier multi-kinase inhibitors, both pralsetinib and selpercatinib were designed to be active against the V804M gatekeeper mutation.[1]
The Next Wave of RET Inhibitors: Overcoming Resistance
The emergence of resistance to pralsetinib and selpercatinib has spurred the development of next-generation RET inhibitors. One such example is EP0031/A400 .
Preclinical data have shown that EP0031/A400 is a potent, brain-penetrant selective RET inhibitor with activity against acquired resistance mutations to first-generation inhibitors.[5] It has demonstrated greater potency against common and resistant RET mutations compared to pralsetinib and selpercatinib.[5] For instance, EP0031/A400 has shown high selectivity for RET over other kinases like VEGFR2, JAK1, and JAK2.[5] Clinical trials are ongoing to evaluate its efficacy and safety in patients with RET-altered tumors, including those who have progressed on prior RET inhibitor therapy.[6][7]
Conclusion
Pralsetinib (BLU-667) and selpercatinib are highly effective and selective RET inhibitors that have transformed the treatment landscape for patients with RET-altered cancers. While both drugs exhibit remarkable potency, they have distinct profiles concerning their activity against certain resistance mutations, such as the L730V/I roof mutations where selpercatinib retains activity. The development of acquired resistance remains a clinical challenge, primarily through on-target mutations in the RET kinase domain. The emergence of next-generation inhibitors like EP0031/A400, designed to overcome these resistance mechanisms, offers promising future therapeutic options for patients who have progressed on first-generation therapies. Continuous research and clinical investigation are crucial to further refine treatment strategies and improve outcomes for patients with RET-driven malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Ellipses Pharma presents ‘encouraging’ data on selective RET inhibitors - The Happy Lungs Project [happylungsproject.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Essential Guide to the Proper Disposal of BX 667
For Research Use Only. Not for human or veterinary use.
This document provides comprehensive guidance on the proper disposal procedures for BX 667, a P2Y12 receptor antagonist intended for laboratory research. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the operational handling and disposal of this compound.
Disclaimer: The information provided herein is based on general best practices for laboratory chemical waste management. It is imperative to consult the official Safety Data Sheet (SDS) for this compound (CAS No. 937395-08-9) provided by the manufacturer for specific handling and disposal instructions. This document should be used as a supplementary resource to the manufacturer's SDS.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and potential hazards. While specific hazard information is detailed in the SDS, general precautions for handling research-grade chemicals should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosolization, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedures
The disposal of this compound, like any laboratory chemical, should follow a structured and compliant process. This involves proper waste identification, segregation, containment, and transfer.
Step 1: Waste Identification and Classification Unused or unwanted this compound, as well as any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper), should be treated as chemical waste. Based on available information, this compound is shipped as a non-hazardous chemical. However, it is essential to confirm its classification (hazardous or non-hazardous) according to your institution's and local regulations, and the specific SDS.
Step 2: Segregation of Waste Proper segregation is critical to prevent dangerous chemical reactions.
-
Keep this compound waste separate from other incompatible chemical waste streams.
-
Do not mix solid waste (e.g., contaminated labware) with liquid waste.
Step 3: Waste Container Selection and Labeling
-
Container: Use a chemically compatible and leak-proof container with a secure lid. The original container, if in good condition, can be used for waste accumulation.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the CAS number ("937395-08-9"). The accumulation start date should also be recorded on the label.
Step 4: Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep the waste container closed at all times, except when adding waste.
-
Provide secondary containment (e.g., a spill tray) for liquid waste containers.
Step 5: Disposal Request and Pickup
-
Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by the SDS and your institution's EHS.
Quantitative Data for Waste Management
The following table summarizes key quantitative limits for the accumulation of chemical waste in a laboratory setting, based on general guidelines. These may vary depending on local regulations.
| Parameter | Guideline |
| Maximum Volume in SAA | 55 gallons of hazardous waste |
| Maximum Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kg of solid |
| Container Headspace | Leave at least 10% headspace for expansion |
| Storage Time Limit in SAA | Up to 12 months (or until the container is full) |
Experimental Protocols: Decontamination of Labware
For reusable labware contaminated with this compound, a triple-rinse procedure is recommended.
-
Initial Rinse: Rinse the labware with a suitable solvent that can dissolve this compound. Collect this rinsate as chemical waste.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same waste container.
-
Third Rinse: Perform a final rinse with the solvent and collect the rinsate.
-
Final Cleaning: After the triple rinse, the labware can typically be washed with soap and water.
Visualizations
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.
Signaling Pathway of P2Y12 Receptor Antagonism
This compound functions as a P2Y12 receptor antagonist. The diagram below provides a simplified overview of the signaling pathway inhibited by this class of compounds.
Essential Safety and Handling Protocols for BX 667
For researchers, scientists, and drug development professionals working with BX 667, a P2Y12 receptor antagonist, ensuring safe handling and proper disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Chemical-resistant, providing a complete seal around the eyes or full-face protection. |
| Hand Protection | Gloves | Non-slip, chemical-resistant rubber gloves. |
| Respiratory Protection | Canister Mask | Use a mask equipped with an acid or sulfur dioxide absorbent canister, especially in case of spills or when dust formation is possible. |
| Body Protection | Protective Clothing | A lab coat or coveralls should be worn. An apron is also recommended. |
| Foot Protection | Closed-toe Shoes | Chemical-resistant shoes or shoe covers. |
Health Hazard Information
This compound presents the following health hazards upon exposure:
| Exposure Route | Hazard |
| Eye Contact | Can cause irritation and potential tissue burns. |
| Skin Contact | May lead to irritation and rash. |
| Ingestion | Considered harmful if swallowed. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.
| Exposure Type | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Storage
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dark, and well-ventilated area.
-
Protection: Protect the shipping container from physical damage.
Disposal Plan
The disposal of this compound and its contaminated materials must be carried out in accordance with local, state, and federal regulations. A general procedural flow for waste disposal is outlined below.
Caption: A logical flow for the proper disposal of this compound waste.
Note on Spill Procedures: In the event of a spill, cover the area with soda ash. After mixing, transfer the material into a suitable container. Add an equal volume of water and soda ash equivalent to 15% of the spilled material. Neutralize with dilute hydrochloric acid and then drain into a sewer with a large amount of water, ensuring this is permitted by local regulations.
By strictly adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
